2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHLEKGRGFSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575965 | |
| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115311-41-6 | |
| Record name | 2-(2-Pyridinyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115311-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid
Abstract: This document provides a comprehensive technical overview of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It details a plausible synthetic pathway, summarizes key physicochemical properties, and discusses the known biological context of the broader class of pyridine-thiazole derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering structured data, detailed experimental protocols, and logical visualizations to support further research and application.
Introduction
The integration of pyridine and thiazole rings into a single molecular scaffold has yielded compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] The unique electronic and structural features of this heterocyclic system make it a privileged core in the design of novel therapeutic agents. This compound is a member of this class, featuring a carboxylic acid functional group that allows for further derivatization, making it a versatile building block for chemical synthesis. This guide elucidates the synthesis and known characteristics of this compound and its close structural isomers to provide a foundational resource for its scientific exploration.
Physicochemical Properties
Quantitative data for the specific title compound, this compound, is not extensively available in public literature. However, data for its closely related positional isomers have been reported and are summarized below for comparative analysis. These isomers share the same molecular formula and weight but differ in the attachment points of the pyridine ring and the carboxylic acid group.
Table 1: Physicochemical Data of Pyridinyl-Thiazole-Carboxylic Acid Isomers
| Property | 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
| CAS Number | 21278-86-4[3] | 59020-45-0[1] | 39067-29-3[4] |
| Molecular Formula | C₉H₆N₂O₂S[3] | C₉H₆N₂O₂S[1] | C₉H₆N₂O₂S[4] |
| Molecular Weight | 206.22 g/mol [3] | 206.22 g/mol [1] | 206.22 g/mol [4] |
| Melting Point | >300 °C | Not Reported | Not Reported |
| Form | Solid | Not Reported | Not Reported |
| pKa (Carboxylic Acid) | Not Reported | ≈ 3.3[1] | Not Reported |
| pKaH (Pyridine N) | Not Reported | ≈ 5.6[1] | Not Reported |
| pKaH (Thiazole N) | Not Reported | ≈ 2.4[1] | Not Reported |
| Topological Polar Surface Area (TPSA) | Not Reported | Not Reported | 63.08 Ų[4] |
| LogP | Not Reported | Not Reported | 1.9033[4] |
Synthesis and Experimental Protocols
The most common and efficient method for constructing the 2-substituted-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis. This involves the condensation reaction between a thioamide and an α-halo carbonyl compound. A plausible and detailed synthetic route for this compound is outlined below.
Proposed Synthetic Pathway
The synthesis can be achieved in a two-step process starting from pyridine-2-carbothioamide and ethyl 3-bromo-2-oxopropanoate. The initial step is a Hantzsch cyclocondensation to form the ethyl ester of the target molecule, followed by saponification (base-catalyzed hydrolysis) to yield the final carboxylic acid.
Caption: Proposed Hantzsch synthesis and hydrolysis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carbothioamide (1.0 eq) and absolute ethanol (15 mL per 10 mmol of thioamide).
-
Reaction Initiation: Stir the mixture until the thioamide is fully dissolved. To this solution, add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield the pure ester.
Step 2: Synthesis of this compound
-
Reagents and Setup: Dissolve the purified ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Reaction Initiation: Cool the solution in an ice bath to 0 °C. Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Isolation: After completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Precipitation: Cool the aqueous layer again to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) until the pH reaches approximately 2-3. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final this compound.
Biological and Pharmacological Context
While specific studies on the biological activity of this compound are limited, the general class of pyridine-thiazole hybrids has demonstrated significant potential in pharmacology.
-
Anticancer Activity: Various derivatives have shown promising cytotoxic effects against several cancer cell lines, including breast, liver, and prostate cancer.[1][2] The mechanism is often linked to the inhibition of specific enzymes or protein kinases involved in cell proliferation.[2]
-
Antimicrobial Properties: The pyridine-thiazole scaffold is also associated with antimicrobial activity against a range of bacterial strains.[1]
-
Enzyme Inhibition: These compounds are being explored as potential inhibitors for enzymes involved in metabolic pathways, which is a key strategy in modern drug development.[1]
-
Anti-fibrotic Activity: Related structures containing pyridine and other heterocyclic rings have been investigated for their anti-fibrotic properties, suggesting a potential application in treating conditions characterized by excessive collagen deposition.[5][6]
The presence of the carboxylic acid group in the title compound provides a convenient handle for creating amide or ester libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.
References
- 1. Buy 4-(Pyridin-2-yl)thiazole-2-carboxylic acid | 59020-45-0 [smolecule.com]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. 2-(PYRIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 21278-86-4 [matrix-fine-chemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of pyridine and thiazole rings in a single molecular framework has given rise to a class of compounds with significant therapeutic promise: the 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid derivatives. These heterocyclic hybrids have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common and effective approach is the Hantzsch thiazole synthesis. This method generally involves the reaction of a thiourea or thioamide derivative of pyridine with an α-halocarbonyl compound.
A generalized synthetic workflow is depicted below:
Spectroscopic and Synthetic Profile of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics, a plausible synthetic route, and the potential biological significance of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from closely related structural analogs to provide a predictive and informative resource.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridine-H6 | 8.6 - 8.8 | d | ~4-5 |
| Pyridine-H3 | 8.0 - 8.2 | d | ~8 |
| Pyridine-H4 | 7.8 - 8.0 | t | ~7-8 |
| Pyridine-H5 | 7.4 - 7.6 | t | ~6-7 |
| Thiazole-H5 | 8.3 - 8.5 | s | - |
| Carboxyl-OH | > 12 | br s | - |
Predicted data is based on general principles of NMR spectroscopy and data from related pyridyl-thiazole structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) |
| Thiazole-C2 | 168 - 172 |
| Thiazole-C4 | 145 - 149 |
| Thiazole-C5 | 120 - 124 |
| Carboxyl-C=O | 162 - 166 |
| Pyridine-C2 | 150 - 154 |
| Pyridine-C6 | 148 - 152 |
| Pyridine-C4 | 136 - 140 |
| Pyridine-C3 | 125 - 129 |
| Pyridine-C5 | 120 - 124 |
Predicted data is based on general principles of NMR spectroscopy and data from related pyridyl-thiazole structures.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=N (Thiazole & Pyridine) | 1600 - 1650 | Medium |
| C=C (Aromatic) | 1400 - 1600 | Medium |
Predicted data is based on established IR correlation tables.
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z |
| [M+H]⁺ | 207.02 |
| [M-H]⁻ | 205.01 |
| [M-COOH]⁺ | 162.02 |
Predicted data is based on the molecular formula C₉H₆N₂O₂S.
Experimental Protocols
A standard and effective method for the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis. The following protocol is a generalized procedure adapted for the synthesis of the title compound.
Synthesis of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
-
Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate.
-
To a solution of pyridine-2-carbothioamide (1 mmol) in ethanol (20 mL), ethyl bromopyruvate (1.1 mmol) is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting solid is filtered, washed with water, and dried to yield the crude ethyl ester.
-
Purification can be achieved by recrystallization from ethanol.
-
-
Step 2: Hydrolysis to 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid.
-
The ethyl ester from Step 1 (1 mmol) is suspended in a mixture of ethanol (10 mL) and a 1M aqueous solution of sodium hydroxide (5 mL).
-
The mixture is stirred at room temperature for 12-16 hours until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.
-
The solution is acidified to pH 3-4 with 1M hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and dried to afford the final product.
-
Biological Activity and Signaling Pathways
While the specific biological activity of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid is not extensively documented, the pyridyl-thiazole scaffold is a known pharmacophore present in compounds with a range of biological activities, including anticancer and antimicrobial properties.[1][2][3]
Derivatives of 2-aminothiazole have shown promise as inhibitors of Mycobacterium tuberculosis.[4] Furthermore, various pyridine-appended thiazole derivatives have demonstrated significant antimycobacterial activity.[3] In the context of cancer, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines.[1]
The potential mechanism of action for such compounds could involve the inhibition of key enzymes or interference with signaling pathways crucial for pathogen survival or cancer cell proliferation. The diagram below illustrates a generalized workflow for investigating the biological activity of a novel compound like 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid.
Caption: Workflow for the investigation of a novel compound.
This workflow outlines the logical progression from synthesis and characterization to biological screening and subsequent mechanism of action studies. For a pyridyl-thiazole derivative, initial screens would likely focus on its potential as an antimicrobial or anticancer agent, given the known activities of related compounds. Positive hits would then lead to more in-depth studies to elucidate the specific molecular targets and signaling pathways involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Pyridine-Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and thiazole rings into single molecular entities has given rise to a class of compounds with significant and diverse therapeutic potential. These hybrid molecules are emerging as promising candidates in the fields of oncology, neurodegenerative diseases, and infectious diseases, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current landscape of pyridine-thiazole research, summarizing key findings, experimental methodologies, and future directions.
Anticancer Applications: A Multi-pronged Attack on Malignancy
Pyridine-thiazole derivatives have demonstrated notable efficacy against a range of cancer cell lines, acting through various mechanisms of action. These include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of DNA repair mechanisms.
Kinase Inhibition: Targeting Uncontrolled Cell Growth
A primary mechanism of action for many pyridine-thiazole compounds is the inhibition of protein and lipid kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] Several studies have highlighted the potential of these compounds as potent kinase inhibitors.
For instance, certain pyridine-thiazole hybrids have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), both of which are implicated in cancer progression.[3] The hybridization of pyridine with 2,3-dihydrothiazole or thiazolidin-4-one has been shown to be crucial for this dual inhibitory activity.[3] Thiazolo[5,4-b]pyridine derivatives have also been synthesized and shown to be potent inhibitors of Phosphoinositide 3-Kinase (PI3K), with some compounds exhibiting nanomolar inhibitory activity.[4]
Table 1: Anticancer Activity of Pyridine-Thiazole Compounds (IC50 Values in µM)
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) | HL-60 (Leukemia) | Inducing genetic instability | 0.57 | [2][5] |
| Pyridine-thiazole hybrid (Compound 7) | MCF-7 (Breast) | Rho-associated protein kinase (ROCK-1) | 5.36 | [6] |
| Pyridine-thiazole hybrid (Compound 7) | HepG2 (Liver) | Rho-associated protein kinase (ROCK-1) | 6.78 | [6] |
| Pyridine-thiazole hybrid (Compound 10) | MCF-7 (Breast) | Rho-associated protein kinase (ROCK-1) | 5.84 | [6] |
| Pyridine-thiazole hybrid (Compound 10) | HepG2 (Liver) | Rho-associated protein kinase (ROCK-1) | 8.76 | [6] |
| Pyridine-2,3-dihydrothiazole hybrid (Compound 13a) | - | CDK2/cyclin A | - | [3] |
| Pyridine-2,3-dihydrothiazole hybrid (Compound 8a) | - | CDK2/cyclin A | - | [3] |
| Thiazolo[5,4-b]pyridine analogue (Compound 19a) | - | PI3Kα | 0.0036 | [4] |
| Pyridone-based analogue | A549 (Lung) | Cytotoxic | ~0.008-0.015 | [7] |
| Pyridone-based analogue | MCF-7 (Breast) | Cytotoxic | ~0.008-0.015 | [7] |
| Thiazole-based derivatives | A549 (Lung) & MCF-7 (Breast) | Cytotoxic | ~0.050-0.120 | [7] |
| Hydrazonothiazole-based pyridine (Compound 2f) | A549 (Lung) | MMP-9 inhibitor, Apoptosis induction | - | [8] |
| Hydrazonothiazole-based pyridine (Compound 2m) | A549 (Lung) | Apoptosis induction | - | [8] |
PARP Inhibition and DNA Damage
Recent studies have revealed that some pyridine-thiazole derivatives may exert their anticancer effects by inhibiting Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1][5][9] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering cell death. The cytotoxic activity of certain pyridine-thiazole derivatives was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor, supporting this mechanism of action.[1][5][9]
Signaling Pathways in Cancer
The anticancer activity of pyridine-thiazole compounds often involves the modulation of complex signaling pathways.
Caption: Key signaling pathways in cancer targeted by pyridine-thiazole compounds.
Neurodegenerative Diseases: A Glimmer of Hope
Pyridine-thiazole derivatives are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[10] Their mode of action in this context often involves the inhibition of enzymes implicated in the disease pathology.
Thiazole and thiazolidine-based compounds have shown inhibitory effects against key enzymes and protein targets in the Alzheimer's disease cascade, including cholinesterases and glycogen synthase kinase-3 (GSK-3).[10] Some pyridine derivatives of thiazolidine have demonstrated potent and selective inhibition of GSK-3, highlighting their potential as anti-Alzheimer's therapeutics.[10]
Antimicrobial and Anti-inflammatory Applications
The versatile pyridine-thiazole scaffold has also demonstrated significant antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Newly synthesized pyridine- and thiazole-based hydrazides have shown promising antimicrobial properties against various bacterial and fungal strains.[11][12] The presence of a hydroxyl group on an aromatic ring or a heterocyclic moiety in these derivatives appears to enhance their antimicrobial activity.[11]
Table 2: Anti-inflammatory and Antimicrobial Activity of Pyridine-Thiazole Hydrazides
| Compound | Activity | IC50 (µg/mL) / MIC | Reference |
| Pyridine-thiazole hydrazides (5a-l) | Anti-inflammatory | 46.29–100.60 | [11][12] |
| Pyridine-thiazole hydrazide (5j) | Antimicrobial | Significant MIC values | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine-thiazole compounds has been evaluated using methods such as the inhibition of protein denaturation.[11][12] Certain synthesized hydrazide derivatives exhibited notable in vitro anti-inflammatory activity.[11][12] Molecular docking studies suggest that their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.[13]
Experimental Protocols
General Synthesis of Pyridine-Thiazole Hybrids
A common synthetic route for preparing pyridine-thiazole derivatives involves the Hantzsch thiazole synthesis.[6] This typically includes the reaction of a thiosemicarbazone derivative with an α-halogenated carbonyl compound.[6]
Caption: General workflow for the synthesis of pyridine-thiazole hybrids.
Example Protocol: Synthesis of 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide
A mixture of a thiosemicarbazone precursor (0.002 mol) and ethyl bromoacetate (0.002 mol) is refluxed for 4 hours in ethanol with anhydrous sodium acetate. After cooling, the mixture is diluted with cold water. The resulting solid product is filtered, dried, and recrystallized to yield the final pyridine-thiazole hybrid.[6]
In Vitro Anticancer Activity Assay
The in vitro anticancer activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and incubated.
-
The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
In Vitro Anti-inflammatory Activity Assay
The in vitro anti-inflammatory activity can be assessed by the inhibition of albumin denaturation method.
Protocol:
-
A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.
-
The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.[11][12]
Conclusion and Future Directions
Pyridine-thiazole compounds represent a highly promising and versatile scaffold in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide range of substituents allows for the fine-tuning of their biological activities. The current body of research strongly supports their continued development as potential therapeutic agents for cancer, neurodegenerative diseases, and microbial infections.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical settings.
-
Elucidation of Detailed Mechanisms of Action: To better understand their molecular targets and pathways.
-
Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.
The continued exploration of the chemical space around the pyridine-thiazole core is expected to yield novel and effective therapeutic agents for a variety of challenging diseases.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Mechanism of Action of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid analogs, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. This document summarizes key signaling pathways, presents quantitative pharmacological data from relevant studies, details experimental protocols for assessing their activity, and provides visualizations of the underlying biological processes.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
Emerging research strongly suggests that this compound analogs exert their biological effects, primarily anticancer activities, through the inhibition of several key protein kinases. While the precise molecular interactions are the subject of ongoing investigation, the pyridine-thiazole scaffold has been identified as a privileged structure in the design of inhibitors for a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Anaplastic Lymphoma Kinase (ALK), and Histone Deacetylases (HDACs). The therapeutic efficacy of these analogs likely stems from their ability to simultaneously modulate these critical signaling pathways, which are often dysregulated in cancer.
Data Presentation: Quantitative Analysis of Analog Activity
The following tables summarize the in vitro efficacy of various this compound analogs and related pyridine-thiazole derivatives against cancer cell lines and specific kinase targets. It is important to note that the data presented here is a compilation from multiple studies on structurally related compounds, indicating the therapeutic potential of this chemical class.
Table 1: In Vitro Anti-proliferative Activity of Pyridine-Thiazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [1] |
| HCT-116 (Colon) | >50 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | [1] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [2] |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 (µg/mL) | [2] |
| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 (µg/mL) | [2] |
| Compound 2m | A549 (Lung) | Lower than Cisplatin (12.65 µg/mL) | [3] |
| Compound 8a | HEp-2 (Laryngeal) | 5.9 (µg/mL) | [4] |
| Compound 13a | HepG2 (Liver) | 9.5 (µg/mL) | [4] |
| Thiazole-pyridine hybrid 23 | MCF-7 (Breast) | 5.71 | [5] |
Table 2: Kinase Inhibitory Activity of Pyridine-Thiazole and Related Analogs
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-aryl-5-aminomethyl-thiazole-2-amines (e.g., Compound 4v) | ROCK II | 20 | |
| Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides (e.g., Compound 5) | ROCK-II | ~3 | [6] |
| 2,4-pyrimidinediamine derivative (Compound 10f) | ALK | 2.1 | [7] |
| 2,4-pyrimidinediamine derivative (Compound 10f) | HDAC1 | 7.9 | [7] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D29) | HDAC1 | 32.59 (µM) | [8][9] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D29) | HDAC3 | 0.477 (µM) | [8][9] |
| 2,4-pyrimidinediamine derivative (Compound 12a) | ALK | 0.8 (nM) | [10] |
| 2,4-pyrimidinediamine derivative (Compound 12a) | HDAC1 | 15 (nM) | [10] |
Signaling Pathways and Mandatory Visualizations
The anticancer effects of this compound analogs are believed to be mediated through the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Rho-associated Kinase (ROCK) Signaling Pathway
ROCK signaling plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, and motility, processes that are central to cancer invasion and metastasis. Inhibition of ROCK can disrupt these processes and suppress tumor progression.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives the proliferation and survival of cancer cells. ALK inhibitors block these downstream oncogenic signals.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. HDAC inhibitors reverse this effect, leading to the re-expression of these protective genes.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of this compound analogs.
In Vitro Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
General Kinase Inhibition Assay (e.g., ROCK, ALK)
This protocol describes a common method for measuring the inhibition of a specific kinase.
-
Reaction Setup: In a 96-well plate, add the kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA: Using a phosphorylation-specific antibody.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or antibody.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
HDAC Inhibition Assay (Fluorometric)
This assay measures the activity of HDAC enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the HDAC enzyme, the test compound, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.
-
Development: Add a developer solution (containing trypsin and a stop solution like Trichostatin A) to cleave the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of HDAC inhibition against the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound analogs.
Conclusion
This compound analogs represent a promising class of compounds with the potential for development as multi-targeted anticancer agents. Their ability to inhibit key kinases such as ROCK, ALK, and HDACs provides a strong rationale for their therapeutic application in various malignancies. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs is warranted to advance them towards clinical development. This guide provides a foundational understanding of their mechanism of action to aid researchers and drug development professionals in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Pyridine-Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synergistic fusion of pyridine and thiazole rings has given rise to a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These derivatives have demonstrated potent cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer activity of various pyridine-thiazole derivatives, detailing their efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Analysis of Cytotoxic Activity
The in vitro efficacy of pyridine-thiazole derivatives is predominantly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic activities of several novel pyridine-thiazole compounds against a panel of human cancer cell lines.
Table 1: IC50 Values of Pyridine-Thiazole Hybrid Molecules
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [1][2] |
| HCT-116 | Colon Carcinoma | >50 | [2] | |
| MCF-7 | Breast Adenocarcinoma | >50 | [2] | |
| 4 | HL-60 | Acute Promyelocytic Leukemia | 0.89 | [2] |
| HCT-116 | Colon Carcinoma | 6.45 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 7.80 | [2] | |
| SK-OV-3 | Ovarian Cancer | 7.87 | [2] | |
| 7 | MCF-7 | Breast Adenocarcinoma | 5.36 | [3] |
| HepG2 | Liver Carcinoma | 6.14 | [3] | |
| 10 | MCF-7 | Breast Adenocarcinoma | 5.84 | [3] |
| HepG2 | Liver Carcinoma | 8.76 | [3] | |
| 8c | MCF-7 | Breast Cancer | 5.71 | [4] |
Note: Compound numbering corresponds to the designations in the cited literature.
Table 2: Cytotoxicity of Hydrazonothiazole-Based Pyridine Compounds against A549 Lung Cancer Cells
| Compound | IC50 (µg/mL) | Reference |
| 2a | 7.30 | [5] |
| 2b | 5.89 | [5] |
| 2c | 4.87 | [5] |
| 2f | 3.98 | [5] |
| 2m | 4.56 | [5] |
| Cisplatin | 12.65 | [5] |
Note: Several of these compounds demonstrated greater efficacy than the standard drug, cisplatin.[5]
Mechanisms of Anticancer Action
The anticancer effects of pyridine-thiazole derivatives are multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Induction of Apoptosis: A significant mechanism of action for these compounds is the initiation of programmed cell death. Studies have shown that certain pyridine-thiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7] This is characterized by a decrease in the mitochondrial membrane potential, leading to the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[6][7][8] Flow cytometry analysis has confirmed that treatment with these compounds leads to an increase in the population of apoptotic cells.[5]
Inhibition of Signaling Pathways: Pyridine-thiazole derivatives have been identified as inhibitors of several protein kinases that are often dysregulated in cancer. These include:
-
Cyclin-Dependent Kinases (CDKs): As potent and selective inhibitors of CDK2 and CDK4/6, these compounds can arrest the cell cycle, thereby halting cell proliferation.[8][9]
-
Glycogen Synthase Kinase 3β (GSK3β): Inhibition of this kinase is another avenue through which these derivatives exert their anticancer effects.[8]
-
Rho-Associated Protein Kinase (ROCK-1): Molecular docking studies have suggested that some pyridine-thiazole hybrids bind to and inhibit ROCK-1.[3][4]
-
PARP1: The cytotoxic activity of some derivatives was significantly reduced when tumor cells were preincubated with a PARP1 inhibitor, suggesting a role for this DNA repair enzyme in their mechanism of action.[1][2][6]
Experimental Protocols
The evaluation of the in vitro anticancer activity of pyridine-thiazole derivatives involves a series of standardized cell-based assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine-thiazole derivatives (typically ranging from 0.01 µM to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).[9][10]
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. These crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10] The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[10]
Apoptosis Detection by Flow Cytometry
This technique is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cancer cells are treated with the pyridine-thiazole derivatives at their predetermined IC50 concentrations for a specific duration (e.g., 24 hours).[5]
-
Cell Staining: The treated cells are harvested and stained with a combination of Annexin V-FITC and Propidium Iodide (PI).[5]
-
Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualizing the Landscape: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyridine-thiazole derivatives in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Antimicrobial Potential of Substituted Thiazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, thiazole derivatives, particularly substituted thiazole carboxylic acids, have emerged as a promising class of antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, structure-activity relationships, and proposed mechanisms of action of these compounds, serving as a valuable resource for researchers in the field of drug discovery.
Introduction to Thiazole Derivatives in Antimicrobial Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in numerous biologically active molecules, including several clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Substituted thiazole carboxylic acids and their derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi, making them attractive candidates for further investigation.[3][4]
Synthesis of Substituted Thiazole Carboxylic Acids and Derivatives
The most common and versatile method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis.[2][5] This reaction typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of thiazole carboxylic acid derivatives, appropriate starting materials bearing a carboxyl group or a precursor are utilized.
General Hantzsch Synthesis Protocol
A typical experimental protocol for the Hantzsch synthesis of a substituted thiazole derivative is as follows:
-
Reactant Preparation: Equimolar amounts of a substituted thioamide and an α-halocarbonyl compound (e.g., ethyl bromopyruvate to introduce a carboxylic ester group) are dissolved in a suitable solvent, such as ethanol or methanol.[6]
-
Reaction: The mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the desired substituted thiazole derivative.
-
Hydrolysis (for Carboxylic Acids): If an ester derivative is synthesized, the carboxylic acid can be obtained by subsequent hydrolysis, usually by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.
Antimicrobial Activity of Substituted Thiazole Derivatives
Substituted thiazole carboxylic acids and their analogues have exhibited significant in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Quantitative Antimicrobial Data
The following tables summarize the reported MIC values for various substituted thiazole derivatives against selected microbial strains.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 2-phenylacetamido-thiazole derivative (Compound 16) | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | [2] |
| 2,5-dichloro thienyl-substituted thiazoles | 6.25 - 12.5 | - | 6.25 - 12.5 | 6.25 - 12.5 | [2] |
| Thiazole-based Schiff bases (Compounds 17 & 18) | - | Better than Kanamycin B | Better than Kanamycin B | - | [2] |
| 2-(2-pyrazolin-1-yl)-thiazole (Compound 56) | 8 - 16 | - | 8 - 16 | 8 - 16 | [7] |
| Heteroaryl thiazole derivative (Compound 3) | 230 - 700 | - | 230 - 700 | - | [8] |
| Linezolid analogue with thiazole ring (Compound 2g) | 16 | - | - | 16 - 32 | [9] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference(s) |
| 2,5-dichloro thienyl-substituted thiazoles | - | - | 6.25 - 12.5 | [2] |
| Bisthiazolyl hydrazone (Compound 43) | - | - | 0.03 | [2] |
| 2-(2-pyrazolin-1-yl)-thiazole (Compound 55 & 56) | 32 | - | - | [7] |
| Heteroaryl thiazole derivative (Compound 8) | 80 - 230 | - | - | [8] |
| Benzo[d]thiazole derivative (Compound 13 & 14) | - | 50 - 75 | - | [10] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of novel compounds is a critical step in the drug discovery process. The following are generalized protocols for common in vitro assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]
Structure-Activity Relationship (SAR)
The antimicrobial potency of substituted thiazole carboxylic acids and their derivatives is highly dependent on the nature and position of the substituents on the thiazole ring and any associated moieties.
-
Substituents at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is crucial for activity. Aromatic and heteroaromatic rings, often linked via an amide or hydrazone bridge, have been shown to be beneficial for both antibacterial and antifungal activities.[2][11]
-
Substituents at the 4-position: Substitution at the 4-position of the thiazole ring can also significantly influence activity. The presence of aryl groups at this position is common in active compounds.
-
Substituents at the 5-position: Modifications at the 5-position have also been explored, with some studies indicating that certain substitutions can enhance antimicrobial effects.
-
Hybrid Molecules: Incorporating other heterocyclic rings, such as pyrazole, pyrazoline, or quinoline, into the thiazole scaffold has led to hybrid molecules with potent antimicrobial properties.[4][7][11] The rationale behind this molecular hybridization approach is to combine the pharmacophoric features of different antimicrobial agents to create a single molecule with enhanced activity or a broader spectrum.[8]
Proposed Mechanisms of Action
The antimicrobial activity of substituted thiazole derivatives is believed to occur through various mechanisms, targeting different essential cellular processes in microorganisms.
-
Inhibition of Essential Enzymes: Some thiazole derivatives have been shown to inhibit key bacterial enzymes. For instance, certain compounds are predicted to act as inhibitors of DNA gyrase, an enzyme crucial for DNA replication.[1] Others may target β-ketoacyl-acyl-carrier protein synthase III (KAS III), an important enzyme in bacterial fatty acid biosynthesis.[2][7]
-
Disruption of Cell Division: A number of thiazole-quinolinium derivatives have been found to interfere with bacterial cell division by stimulating the polymerization of the FtsZ protein, which disrupts the formation of the Z-ring, a critical step in cytokinesis.[12]
-
Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, allows them to easily permeate and embed within the bacterial cell membrane.[13] This can lead to membrane depolarization, leakage of cytoplasmic contents, and ultimately, cell death.[1][13]
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, a proposed mechanism of action for some thiazole derivatives is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the discovery and evaluation of antimicrobial thiazole derivatives.
Caption: Logical relationships in the structure-activity of thiazole antimicrobials.
Caption: Overview of the proposed molecular targets for thiazole-based antimicrobials.
Conclusion
Substituted thiazole carboxylic acids and their derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis, coupled with their broad spectrum of activity and diverse mechanisms of action, makes them attractive candidates for further development. The structure-activity relationships outlined in this guide provide a rational basis for the design of more potent and selective analogues. Future research should focus on optimizing the lead compounds, elucidating their precise molecular targets, and evaluating their efficacy and safety in preclinical models. This concerted effort will be crucial in translating the potential of these compounds into clinically useful drugs to combat the growing threat of antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives | Semantic Scholar [semanticscholar.org]
- 13. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
The Rise of Pyridine-Thiazole Hybrids: A Technical Guide to Novel Inhibitor Discovery and Development
For Immediate Release
In the relentless pursuit of more effective therapeutic agents, the strategic amalgamation of privileged pharmacological scaffolds has emerged as a cornerstone of modern drug discovery. This whitepaper delves into the discovery and development of a particularly promising class of compounds: novel pyridine-thiazole based inhibitors. By uniting the well-established biological significance of the pyridine ring with the versatile therapeutic profile of the thiazole nucleus, researchers are unlocking new avenues for combating a range of diseases, most notably cancer.[1][2][3] This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these innovative molecular hybrids.
Core Synthesis Strategies: Building the Pyridine-Thiazole Scaffold
The construction of pyridine-thiazole based inhibitors typically involves multi-step synthetic pathways, leveraging well-established organic chemistry reactions. A common and effective approach is the Hantzsch thiazole synthesis.[1] This method involves the reaction of a thiourea or thioamide derivative, often bearing the pyridine moiety, with an α-halocarbonyl compound to yield the desired thiazole ring.
Another key strategy involves the Claisen-Schmidt condensation, which is instrumental in creating chalcone-like intermediates that can be further cyclized to form the thiazole ring or serve as a linker between the pyridine and thiazole moieties.[2] The versatility of these synthetic routes allows for the introduction of a wide array of substituents on both the pyridine and thiazole rings, enabling the fine-tuning of physicochemical properties and biological activity.
Biological Evaluation: Unveiling Therapeutic Potential
The true measure of these novel compounds lies in their biological activity. Extensive in vitro studies have demonstrated the potent anti-proliferative and cytotoxic effects of pyridine-thiazole inhibitors against a panel of human cancer cell lines.
Anti-proliferative and Cytotoxic Activity
Numerous studies have reported significant cytotoxic activity of novel pyridine-thiazole derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and leukemia (HL-60).[2][3][4][5] The half-maximal inhibitory concentration (IC50) values often fall within the low micromolar and even nanomolar range, highlighting their potential as potent anticancer agents.[2][5]
| Compound/Series | Cell Line | IC50 (µM) | Reference |
| Pyridine-thiazolidin-4-one hybrid 8a | MCF-7 | Not specified, but noted as promising | [1] |
| Pyridine-2,3-dihydrothiazole hybrid 13a | MCF-7 | Not specified, but noted as promising | [1] |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone 3 | HL-60 | 0.57 | [2][5] |
| Hydrazonothiazole-based pyridine compounds 2b, 2c, 2f, 2m | A549 | More potent than cisplatin (IC50: 12.65 µg/mL) | [4][6] |
| Pyridine-thiazole hybrid 7 | MCF-7 | 5.36 | [3] |
| Pyridine-thiazole hybrid 7 | HepG2 | 7.20 | [3] |
| Pyridine-thiazole hybrid 10 | MCF-7 | 5.84 | [3] |
| Pyridine-thiazole hybrid 10 | HepG2 | 8.76 | [3] |
| 1,3,4-Thiadiazole 4h (bearing a pyridine moiety) | HCT-116 | 2.03 ± 0.72 | [7] |
| 1,3,4-Thiadiazole 4h (bearing a pyridine moiety) | HepG-2 | 2.17 ± 0.83 | [7] |
Enzyme Inhibition
Beyond general cytotoxicity, research has focused on identifying the specific molecular targets of these inhibitors. Notably, pyridine-thiazole derivatives have shown potent inhibitory activity against key enzymes implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK3β).[1]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Pyridine-thiazolidin-4-one hybrid 8a | CDK2 | Not specified, but noted as promising | [1] |
| Pyridine-thiazolidin-4-one hybrid 8a | GSK3β | Not specified, but noted as promising | [1] |
| Pyridine-2,3-dihydrothiazole hybrid 13a | CDK2 | Not specified, but noted as promising | [1] |
| Pyridine-2,3-dihydrothiazole hybrid 13a | GSK3β | Not specified, but noted as promising | [1] |
| Hydrazonothiazole-based pyridine compound 2f | MMP-9 | Most effective inhibitor in the series | [4][6] |
Antimicrobial Activity
In addition to their anticancer properties, certain pyridine-thiazole derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
| Compound Series | Microorganism | MIC (mM) | Reference |
| 4-pyridine thiazole hybrid 4c | Staphylococcus aureus | 0.02 | [8] |
| 4-pyridine thiazole hybrid 4c | Bacillus cereus | 0.02 | [8] |
Delving into the Mechanism of Action
Understanding how these inhibitors exert their effects at a molecular level is crucial for their further development. Mechanistic studies have revealed that pyridine-thiazole based inhibitors can induce cancer cell death through multiple pathways.
A primary mechanism is the induction of apoptosis, or programmed cell death.[4][6] This is often characterized by:
-
Disruption of the Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors.[6]
-
Activation of Caspases: Specifically, the activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed.[6]
Furthermore, some pyridine-thiazole derivatives have been shown to inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer cell invasion and metastasis.[4][6] Another investigated mechanism involves the induction of genetic instability in tumor cells.[2][9]
Experimental Protocols
A summary of the key experimental methodologies employed in the research and development of pyridine-thiazole inhibitors is provided below.
General Synthesis of Pyridine-Thiazole Hybrids (Hantzsch Reaction)
-
Starting Material Preparation: A pyridine-containing thiosemicarbazone is synthesized by reacting an acetyl pyridine derivative with thiosemicarbazide in the presence of an acid catalyst.[1]
-
Cyclization: The thiosemicarbazone derivative is then reacted with an α-halocarbonyl compound (e.g., chloroacetone, phenacyl bromide) in a suitable solvent like absolute ethanol, often with a weak base such as sodium acetate, under reflux conditions.[1]
-
Purification: The resulting crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure pyridine-thiazole hybrid.
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine-thiazole inhibitors and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of the pyridine-thiazole inhibitor for a defined time.[4]
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.[4]
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow of the Hantzsch synthesis for pyridine-thiazole hybrids.
Caption: The intrinsic apoptosis pathway induced by pyridine-thiazole inhibitors.
Future Directions
The discovery and development of novel pyridine-thiazole based inhibitors represent a significant advancement in the field of medicinal chemistry. The promising preclinical data, particularly in the context of cancer, warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. In vivo studies are the logical next step to validate the therapeutic potential of these compounds in animal models. The continued exploration of this chemical space holds great promise for the development of next-generation targeted therapies.
References
- 1. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of compounds based on the 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways to facilitate further research and development in this area.
Core Structure and Biological Significance
The this compound core combines the structural features of pyridine, a common motif in pharmacologically active compounds, and thiazole, a heterocyclic ring known for a wide range of biological activities.[1] The combination of these two moieties in a single scaffold has led to the discovery of potent molecules with diverse therapeutic potential. Research has primarily focused on modifying various positions of this core structure to optimize activity and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-pyridin-2-yl-1,3-thiazole derivatives is significantly influenced by the nature and position of substituents on both the pyridine and thiazole rings, as well as modifications of the carboxylic acid group.
Anticancer Activity
A notable area of investigation for this class of compounds is their potential as anticancer agents. Studies have shown that specific substitutions can lead to potent cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyridine-Thiazole Hybrids
| Compound Reference | Modification on Core Structure | Cell Line | IC50 (µM) |
| Compound 7[3] | Pyridine linked to a thiazole with a diethyl malonate substituent through a (hydrazonomethyl)phenoxy-acetamide spacer. | MCF-7 | 5.36[3] |
| Compound 10[3] | Pyridine linked to a 4-methyl-5-(1H-pyrazol-3-yl)thiazole through a (hydrazonomethyl)phenoxy-acetamide spacer. | HepG2 | 8.76[3] |
| 12m[4] | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (a related pyridine-pyrimidine structure) | HSC-T6 | 45.69[4] |
| 12q[4] | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (a related pyridine-pyrimidine structure) | HSC-T6 | 45.81[4] |
-
Analysis: The data suggests that complex substitutions on the thiazole ring, such as the introduction of additional heterocyclic moieties like pyrazole, can result in promising anticancer activity.[3] The linker connecting the pyridine and thiazole components also plays a crucial role in determining the potency.
Antimicrobial and Anti-inflammatory Activity
Derivatives of the core structure have also been evaluated for their efficacy against various microbial strains and for their anti-inflammatory properties.
Table 2: Antimicrobial and Anti-inflammatory Activity
| Compound Reference | Modification on Core Structure | Activity Type | Target/Assay | Quantitative Data (MIC or Inhibition) |
| Compound IIc[5] | N-(4-(phenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Antibacterial | E. coli | MIC: 12.5 µg/mL[5] |
| Compound IIc[5] | N-(4-(phenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Antifungal | A. niger | MIC: 25 µg/mL[5] |
| Compound IIj[5] | N-(4-(4-chlorophenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Antibacterial | K. pneumonia | MIC: 12.5 µg/mL[5] |
| Compound IIj[5] | N-(4-(4-chlorophenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Anti-inflammatory | Protein denaturation | 85.12% inhibition at 100 µg/mL[5] |
| Compound 4e[6] | Pyridine-connected 2H-thiopyran with a methoxy group | Larvicidal | Second instar larvae | LD50: 0.8 µg/mL[6] |
-
Analysis: Modifications at the carboxylic acid position, such as the formation of amides with substituted thiazoles, can yield compounds with significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like a chloro substituent on an aryl ring attached to the thiazole appears to be favorable for antimicrobial and anti-inflammatory effects.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline typical experimental procedures for the synthesis and biological evaluation of these compounds.
General Synthesis of Pyridine-Thiazole Hybrids
A common synthetic route involves the reaction of a precursor containing a thiosemicarbazone moiety with various α-halogenated carbonyl compounds.[3]
Protocol for the Synthesis of 2-(4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)-acetamides: [3]
-
A mixture of a thiosemicarbazone precursor (e.g., 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, 1 equivalent) and a substituted phenacyl bromide (1 equivalent) is prepared.
-
The reactants are refluxed in ethanol (approximately 15 mL per mmol of thiosemicarbazone) for 2 hours, with a catalytic amount of triethylamine added.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid product is collected by filtration and dried to yield the final pyridine-thiazole hybrid.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
The medium is removed, and the formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for many of these compounds is still under investigation, molecular docking studies have provided some insights. For certain pyridine-thiazole hybrids, docking simulations have suggested potential binding to the active site of Rho-associated protein kinase (ROCK-1), indicating a possible mechanism for their anticancer effects.[3] ROCK-1 is a serine/threonine kinase that plays a role in cell proliferation, motility, and survival, making it a relevant target in oncology.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available SAR data indicates that modifications at multiple positions of the core structure can significantly modulate biological activity. Future research should focus on:
-
Systematic derivatization: A more systematic exploration of substituents on both the pyridine and thiazole rings is needed to build a more comprehensive SAR model.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways is crucial for rational drug design and optimization.
-
Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.
This guide provides a solid foundation for researchers in the field, summarizing the current state of knowledge and highlighting key areas for future investigation.
References
- 1. ijerst.org [ijerst.org]
- 2. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a multi-component reaction renowned for its efficiency in constructing functionalized pyridine rings.[1][2] This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1][2][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding aromatic pyridine derivative.[1][3] This two-step process, often achievable in a one-pot synthesis, provides a straightforward route to a wide array of substituted pyridines, which are key scaffolds in many pharmaceutical agents and agrochemicals.[2][4]
It is important to distinguish the Hantzsch pyridine synthesis from the Hantzsch thiazole synthesis, which is a separate reaction that produces thiazoles from α-haloketones and thioamides.[5] This document will focus exclusively on the synthesis of pyridine derivatives.
Reaction Mechanism and Workflow
The Hantzsch pyridine synthesis proceeds through a series of key steps, including a Knoevenagel condensation, enamine formation, Michael addition, and subsequent cyclization and dehydration to form the 1,4-dihydropyridine intermediate.[2][6] This intermediate is then aromatized to the final pyridine product. The overall experimental workflow is depicted below.
Caption: Experimental workflow for the Hantzsch synthesis of pyridine derivatives.
The underlying chemical transformations are illustrated in the following signaling pathway diagram, outlining the formation of key intermediates.
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol describes a classic Hantzsch reaction followed by aromatization.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Nitric acid (concentrated)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for recrystallization (e.g., ethanol, water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
In a round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.
-
The 1,4-dihydropyridine product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Part B: Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Dissolve the dried 1,4-dihydropyridine from Part A in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.
-
Slowly add an oxidizing agent, such as concentrated nitric acid, to the solution while stirring.[6] Common oxidizing agents also include chromium trioxide or potassium permanganate.[1]
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the oxidation is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker of ice water and neutralize with a base, such as sodium bicarbonate solution.
-
The pyridine product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry it thoroughly.
-
The crude pyridine derivative can be purified by recrystallization from an appropriate solvent system.
Data Presentation
The yields of Hantzsch pyridine synthesis can vary depending on the substrates and reaction conditions. Modern modifications to the classical protocol have been developed to improve yields and reduce reaction times.[1]
| Reactants (Aldehyde, β-Ketoester, N-Source) | Solvent | Catalyst/Condition | Product | Yield (%) | Reference |
| Benzaldehyde, Ethyl Acetoacetate, NH₄OAc | Ethanol | Reflux | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | ~70-85 | Classical |
| Substituted Aldehydes, Ethyl Acetoacetate, NH₄OAc | Water (SDS Micelles) | p-TSA, Ultrasonic Irradiation | Various 1,4-Dihydropyridines | >90 | [1] |
| Various Aldehydes, Ethyl Acetoacetate, NH₄OAc | Solvent-free | Covalently anchored sulfonic acid on silica gel | Various 1,4-Dihydropyridines | High | [3] |
| Various Aldehydes, β-Ketoesters, NH₄OAc | Various | Ionic Liquids | Various 1,4-Dihydropyridines | High | [1] |
Applications in Drug Development
The Hantzsch synthesis is of significant importance in medicinal chemistry, particularly for the synthesis of 1,4-dihydropyridine-based calcium channel blockers.[2][6] These compounds, such as nifedipine, amlodipine, and nimodipine, are widely used in the treatment of hypertension and other cardiovascular diseases.[1] The synthesis allows for the introduction of various substituents on the pyridine ring, enabling the fine-tuning of their pharmacological properties. Furthermore, the resulting pyridine derivatives serve as versatile intermediates for the synthesis of a broad range of biologically active molecules.[4] The development of "green" and more efficient protocols, such as using microwave assistance or eco-friendly catalysts, continues to enhance the utility of this reaction in modern drug discovery.[2]
References
Application Notes: Suzuki Coupling Conditions for 2-Aryl-Thiazole Synthesis
Introduction
The 2-aryl-thiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, enabling the formation of a crucial carbon-carbon bond between a thiazole ring and an aryl group.[1] This reaction is widely employed due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[2][3][4] These application notes provide a comprehensive overview of the key parameters, experimental protocols, and optimization strategies for the successful synthesis of 2-aryl-thiazoles via Suzuki coupling.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1][5] The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halothiazole, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][6]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, replacing the halide.[1][5][6] The base activates the organoboron compound, facilitating this transfer.[7]
-
Reductive Elimination: The two organic ligands (the thiazole and aryl groups) on the palladium complex couple, forming the final 2-aryl-thiazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]
References
Application Note: Determination of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid in Plasma using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid in plasma. This compound and its derivatives are of interest in pharmaceutical research, and a validated analytical method is crucial for pharmacokinetic and metabolic studies. The described protocol outlines the necessary steps for sample preparation, chromatographic separation, and data analysis.
The method employs a straightforward protein precipitation technique for sample cleanup, followed by reversed-phase HPLC separation on a C18 column. Detection is achieved by monitoring the UV absorbance, providing a sensitive and selective means of quantification. This method has been developed to be simple, cost-effective, and suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 272 nm |
Preparation of Standard and Quality Control Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards in Plasma: Spike drug-free plasma with the working standard solutions to obtain calibration standards with final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low (0.3 µg/mL), medium (7.5 µg/mL), and high (15 µg/mL).
Sample Preparation Protocol
The protein precipitation method is a common and effective technique for cleaning up biological samples before HPLC analysis.[1][2]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered sample into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 20 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) |
| Low | 0.3 | 95 - 105 | < 15 |
| Medium | 7.5 | 90 - 110 | < 10 |
| High | 15 | 90 - 110 | < 10 |
Table 3: Recovery
| QC Level | Concentration (µg/mL) | Recovery (%) |
| Low | 0.3 | > 85 |
| Medium | 7.5 | > 85 |
| High | 15 | > 85 |
Mandatory Visualizations
Caption: Experimental workflow from plasma sample preparation to HPLC data analysis.
Caption: Key parameters for the validation of the analytical method.
References
Application Notes and Protocols for the Synthesis of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties.[1][2] The described methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and versatile method for the formation of the thiazole ring.[3][4]
Introduction
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The fusion of a pyridine moiety to the thiazole core at the 2-position, along with a carboxylic acid group at the 4-position, creates a molecule with diverse chemical functionalities that can be further modified to explore structure-activity relationships (SAR). The protocol outlined below describes a common and effective method for the preparation of the title compound and its derivatives, typically starting from pyridine-2-carbothioamide and an appropriate α-halocarbonyl compound.
General Reaction Scheme
The synthesis of the this compound core generally proceeds via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound. In this specific case, pyridine-2-carbothioamide serves as the thioamide component, and an ester of bromopyruvic acid or a similar 3-bromo-2-oxopropanoate is used as the α-halocarbonyl reactant. The initial product is an ester, which is subsequently hydrolyzed to yield the final carboxylic acid derivative.
Experimental Protocol: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
This protocol details the synthesis of the ethyl ester precursor to the target carboxylic acid.
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate)
-
Ethanol (absolute)
-
Triethylamine
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.1 eq). A mild exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate.
Experimental Protocol: Hydrolysis to 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Materials:
-
Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Saponification: Dissolve the ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of methanol and water (or THF/water). Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidification: After completion, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 with hydrochloric acid.[5]
-
Precipitation and Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water and dry under vacuum to yield the final 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its ethyl ester precursor. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate | C₁₁H₁₀N₂O₂S | 234.28 | 60-80 | Not widely reported |
| 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | C₉H₆N₂O₂S | 206.22 | 85-95 (hydrolysis) | >200 (decomposes) |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Buy 4-(Pyridin-2-yl)thiazole-2-carboxylic acid | 59020-45-0 [smolecule.com]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for Developing Cell-Based Assays for Pyridine-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-thiazole hybrids are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, particularly as anticancer agents.[1][2] These compounds have been shown to modulate various cellular processes by targeting key proteins in signaling pathways implicated in cancer and other diseases.[2][3] Structurally related compounds have been identified as potent inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and key components of signaling cascades such as the PI3K/Akt pathway.[2][3]
The development of robust cell-based assays is crucial for characterizing the biological activity, potency, and mechanism of action of novel pyridine-thiazole derivatives. These assays provide a physiologically relevant context to evaluate a compound's effects on cellular functions, including proliferation, viability, and specific signaling pathways.[4] This document provides a comprehensive guide with detailed protocols for essential cell-based assays to assess the efficacy of pyridine-thiazole compounds.
Data Presentation: Summarized Quantitative Data
The following table provides an example of how to present quantitative data obtained from the described cell-based assays for a hypothetical pyridine-thiazole compound (PTC-123).
| Assay Type | Cell Line | Parameter | PTC-123 Value (µM) | Positive Control (Value, µM) |
| Cell Viability | MCF-7 (Breast Cancer) | IC50 | 7.5 ± 0.8 | Doxorubicin (0.5 ± 0.1) |
| A549 (Lung Cancer) | IC50 | 12.2 ± 1.5 | Doxorubicin (1.2 ± 0.3) | |
| Pathway Inhibition | HEK293T (with reporter) | IC50 (TGF-β Pathway) | 2.1 ± 0.4 | SB431542 (0.2 ± 0.05) |
| Target Engagement | HeLa | EC50 (CDK6 Stabilization) | 5.3 ± 0.9 | Palbociclib (0.1 ± 0.02) |
Key Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Experimental Protocols
Herein, we provide detailed methodologies for three key cell-based assays to characterize pyridine-thiazole compounds.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the effect of a compound on cell proliferation and survival.[4][5]
Materials:
-
Pyridine-thiazole compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-thiazole compound in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.[3][4]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a specified duration, typically 48-72 hours.[4]
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]
-
Protocol 2: Luciferase Reporter Assay for Pathway Analysis
This assay is a highly sensitive method for studying the modulation of specific signaling pathways.[6][7]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid vector containing a luciferase gene under the control of a specific promoter (e.g., TGF-β responsive element).[8]
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.[7]
-
Transfection reagent
-
Pyridine-thiazole compound
-
Pathway activator (e.g., TGF-β1)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Stop & Glo® Reagent (for dual-luciferase assays)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the experimental reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Pre-treat the transfected cells with various concentrations of the pyridine-thiazole compound for 1-2 hours.[6]
-
Include a vehicle control and a positive control (a known inhibitor of the pathway).
-
-
Pathway Stimulation:
-
Stimulate the cells with the appropriate pathway activator for a predetermined time (e.g., 6-24 hours).[6]
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 20-100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[6]
-
-
Luciferase Assay:
-
Add an equal volume of the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly reaction and measure the Renilla luminescence.[6]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.[6]
-
Calculate the percentage of pathway inhibition relative to the stimulated control and determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound directly binds to its intended target within the complex environment of a cell.[9][10]
Materials:
-
Cell line expressing the target protein
-
Pyridine-thiazole compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
PCR tubes or 96-well PCR plate
-
Thermal cycler or heating block
Procedure:
-
Compound Treatment:
-
Treat cultured cells with varying concentrations of the pyridine-thiazole compound or a vehicle control for a predetermined time (e.g., 1-2 hours).[10]
-
-
Heat Shock:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[10]
-
-
Cell Lysis and Protein Quantification:
-
Detection and Analysis:
-
Normalize the protein concentrations of the samples.
-
Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.[10]
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
-
Data Interpretation:
-
A shift in the melting curve in the presence of the pyridine-thiazole compound compared to the vehicle control indicates target engagement.[10] The concentration of the compound that produces a half-maximal thermal shift is the EC50.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Pyridine-Thiazole Carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-thiazole carboxamides represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. Their unique structural features contribute to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Thorough analytical characterization is crucial to confirm the chemical structure, assess purity, and understand the physicochemical properties of these molecules, which are essential steps in the drug development pipeline.
These application notes provide a comprehensive overview of the key analytical techniques used to characterize pyridine-thiazole carboxamides, complete with detailed experimental protocols and data presentation guidelines.
Key Analytical Techniques
A multi-technique approach is typically employed for the comprehensive characterization of pyridine-thiazole carboxamides. The most common and powerful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and purification.
-
X-ray Crystallography: To determine the three-dimensional molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study electronic transitions.
-
Elemental Analysis: To determine the elemental composition.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of pyridine-thiazole carboxamides. Both ¹H and ¹³C NMR are routinely used to provide detailed information about the chemical environment of individual atoms.
Data Presentation
Table 1: Representative ¹H NMR Data for a Pyridine-Thiazole Carboxamide Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | 8.35 (d) | Doublet | 8.10 |
| Pyridine-H3 | 8.03 (d) | Doublet | 8.10 |
| Pyridine-H4 | 7.63–7.66 (m) | Multiplet | - |
| Pyridine-H5 | 7.22 (t) | Triplet | 7.50 |
| Ar-H | 7.85 (d) | Doublet | 8.00 |
| Ar-H | 7.08 (d) | Doublet | 8.00 |
| CH=N | 8.22 (s) | Singlet | - |
| NH | 10.67 (s) | Singlet | - |
| NH | 11.60 (s) | Singlet | - |
| CH₂ | 4.71 (s) | Singlet | - |
| Thiazole-H5 | 4.31 (s) | Singlet | - |
| OCH₂ | 4.16 (q) | Quartet | 7.25 |
| CH₃ | 1.25 (t) | Triplet | 7.25 |
Data is representative and compiled from literature.[1]
Table 2: Representative ¹³C NMR Data for a Pyridine-Thiazole Carboxamide Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 169.14, 164.19 |
| Thiazole-C2 | 172.83 |
| Thiazole-C4 | 158.66 |
| Thiazole-C5 | 59.04 |
| Pyridine-C6 | 148.03 |
| Pyridine-C2 | 152.27 |
| Pyridine-C4 | 138.40 |
| Pyridine-C3 | 115.91 |
| Pyridine-C5 | 123.55 |
| Aromatic C | 160.48, 129.34, 114.78, 126.48 |
| CH₂ | 66.57 |
| OCH₂ | 55.78 |
| CH₃ | 14.57 |
Data is representative and compiled from literature.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyridine-thiazole carboxamide sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] Ensure the sample is fully dissolved.
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
II. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[6]
Data Presentation
Table 3: Representative Mass Spectrometry Data
| Compound ID | Ionization Mode | [M+H]⁺ or [M]⁺ (m/z) | Key Fragments (m/z) |
| Example 1 | ESI+ | 223.6 | 204.9, 163, 148, 119 |
| Example 2 | EI | 262 (M⁺) | - |
| Example 3 | ESI+ | 401.0 | - |
Data is representative and compiled from literature.[7][8]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
-
Analyze the fragmentation pattern to gain further structural insights.
-
III. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of pyridine-thiazole carboxamides and for their purification. Reversed-phase HPLC is the most common mode used.[9]
Data Presentation
Table 4: Typical HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for small molecules.[9] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for basic amines.[9] |
| Mobile Phase B | 0.1% Acetonitrile (MeCN) | Common organic solvent for reversed-phase HPLC.[9] |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to elute the compound and impurities.[9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate; can be scaled for preparative columns.[9] |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times.[9] |
| Detection Wavelength | 254 nm and 275 nm | Pyridine and thiazole moieties absorb in this UV range.[9] |
| Injection Volume | 10-100 µL | Depends on sample concentration and column size.[9] |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the crude or purified compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.[9] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]
-
Instrument Setup:
-
Equilibrate the HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.[9]
-
-
Analysis:
-
Inject the prepared sample onto the column.[9]
-
Run the gradient method as specified.
-
Monitor the chromatogram at the selected wavelengths.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the target compound based on the peak area percentages.
-
IV. X-ray Crystallography
X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is invaluable for confirming stereochemistry and studying intermolecular interactions.[10]
Data Presentation
Table 5: Representative Crystallographic Data
| Parameter | Example Value |
| Empirical formula | C₁₄H₁₂N₂O₃ |
| Formula weight | 256.26 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.987(3) |
| β (°) | 98.76(3) |
| Volume (ų) | 1389.1(9) |
| Z | 4 |
| R-factor (%) | 4.5 |
Data is representative and for illustrative purposes.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the pyridine-thiazole carboxamide suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Data Processing and Structure Solution:
-
Process the collected images to determine the unit cell parameters, space group, and reflection intensities.[10]
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
V. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Data Presentation
Table 6: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3150-3400 | N-H | Stretching |
| 2850-3000 | C-H (aliphatic) | Stretching |
| 3000-3100 | C-H (aromatic) | Stretching |
| 2210-2260 | C≡N | Stretching |
| 1630-1690 | C=O (amide) | Stretching |
| 1500-1600 | C=C (aromatic) | Stretching |
| 1200-1350 | C-N | Stretching |
Data compiled from literature.[1][8][11]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
VI. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used to determine the wavelengths of maximum absorbance (λmax), which is useful for HPLC detection.
Data Presentation
Table 7: Representative UV-Vis Absorption Data
| Solvent | λmax (nm) |
| Methanol | 254, 275 |
| Ethanol | 260, 310 |
| Dichloromethane | 258, 280 |
Data is representative and can vary significantly with substitution and solvent.[12]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
VII. Elemental Analysis
Elemental analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This data is used to confirm the empirical formula.
Data Presentation
Table 8: Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| C | 55.37 | 55.15 |
| H | 4.65 | 4.32 |
| N | 21.52 | 21.11 |
Data for C₁₂H₁₂N₄OS.[8] The found values should be within ±0.4% of the calculated values.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Instrumentation: The analysis is performed using a CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The instrument's software calculates the percentage of each element.
Conclusion
The comprehensive characterization of pyridine-thiazole carboxamides is essential for advancing their development as potential therapeutic agents. The application of a suite of analytical techniques, as detailed in these notes, ensures the unambiguous determination of their chemical structure, purity, and other critical physicochemical properties. The provided protocols offer a standardized framework for researchers in the field, facilitating reliable and reproducible results.
References
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. instanano.com [instanano.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug Discovery Screening of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic small molecule with a chemical structure that suggests potential for biological activity, making it a compound of interest in drug discovery. The pyridine and thiazole rings are common pharmacophores found in many biologically active compounds.[1] While specific biological data for this compound is not extensively available in public literature, its structural analogs have demonstrated a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
These application notes provide a comprehensive guide for the initial screening of this compound in a drug discovery context. The protocols and data presented are based on published information for structurally related pyridine-thiazole derivatives and are intended to serve as a starting point for further investigation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂S | ChemSpider |
| Molecular Weight | 206.22 g/mol | ChemSpider |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Data Presentation: Bioactivity of Structurally Related Pyridine-Thiazole Derivatives
The following tables summarize the reported bioactivity of compounds structurally similar to this compound. This data can be used as a reference for designing screening concentrations and selecting appropriate assays.
Table 1: Anticancer Activity (IC50, µM) of Representative Pyridine-Thiazole Analogs
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analog 1 | MCF-7 | Breast Cancer | 5.36 | [1] |
| HepG2 | Liver Cancer | 7.20 | [1] | |
| Analog 2 | A549 | Lung Cancer | 7.30 | [2] |
| L929 (normal) | Mouse Fibroblast | 4.36 | [2] | |
| Analog 3 | HCT-15 | Colorectal Cancer | 1.28 | [3] |
| Analog 4 | MDA-MB-231 | Breast Cancer | 1.4 | [4] |
Table 2: Antimicrobial Activity (MIC, µg/mL) of a Representative Pyridine-Thiazole Analog
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Analog 5 | Staphylococcus aureus | 46.9 | [5][6] |
| Candida albicans | 7.8 | [5][6] |
Table 3: Enzyme Inhibition Activity (IC50, µM) of Representative Pyridine-Thiazole Analogs
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Analog 6 | Carbonic Anhydrase I | 39.38 | [7][8] |
| Carbonic Anhydrase II | 39.16 | [7][8] | |
| Analog 7 | COX-1 | 85.5 (% inhibition) | [9] |
| COX-2 | 88.5 (% inhibition) | [9] |
Experimental Protocols
The following are detailed protocols for preliminary in vitro screening of this compound.
Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Screening
This protocol is designed to determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., L929)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer and normal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow microbial cultures overnight.
-
Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the compound in the broth in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizations
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known targets of similar pyridine-thiazole compounds, a potential mechanism of action could involve the inhibition of key kinases in cancer cell proliferation and survival pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial screening of a compound in a drug discovery program.
Caption: A streamlined workflow for in vitro drug screening.
Logical Relationship in Target-Based Drug Discovery
This diagram outlines the logical progression from identifying a biological target to developing a drug candidate.
Caption: The logical flow of target-based drug discovery.
Disclaimer
The provided protocols and data are based on research conducted with structurally similar compounds. Researchers should optimize and validate these protocols for this compound in their specific laboratory settings. The hypothetical signaling pathway is for illustrative purposes and requires experimental validation to confirm the actual mechanism of action.
References
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: Pyridine-Thiazole Hybrids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of pyridine-thiazole hybrid molecules in medicinal chemistry. The focus is on their anticancer and antimicrobial properties, summarizing key findings and methodologies to facilitate further research and development in this promising area of drug discovery.
Anticancer Applications
Pyridine-thiazole hybrids have emerged as a significant class of compounds with potent antiproliferative activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and DNA repair.
Mechanism of Action
Several pyridine-thiazole derivatives have been shown to exert their anticancer effects through multiple mechanisms. One notable mechanism is the induction of genetic instability in tumor cells.[1][2][3] For instance, certain hybrids have been found to affect DNA integrity and alter nucleus morphology.[1][2][3] Their cytotoxic action can be enhanced by inhibiting DNA repair pathways, as demonstrated by the increased activity when combined with PARP1 inhibitors like Fluzaparib.[1][2][3]
Furthermore, these hybrids have been identified as inhibitors of various protein and lipid kinases that are crucial for cancer cell growth and survival.[2][4] These include cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β), which are key regulators of the cell cycle.[5] Some derivatives have also been investigated for their potential to inhibit Rho-associated protein kinase (ROCK-1), which is involved in cell migration and proliferation.[6]
A proposed signaling pathway targeted by certain pyridine-thiazole hybrids is the CDK2/GSK3β pathway, which plays a crucial role in cell cycle regulation and proliferation.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridine-thiazole hybrids against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3 | HL-60 (Leukemia) | 0.57[1][2][3] | - | - |
| HCT-116 (Colon) | 1.2[2] | - | - | |
| MCF-7 (Breast) | 2.1[2] | - | - | |
| Compound 4 | HL-60 (Leukemia) | 0.8[2] | - | - |
| HCT-116 (Colon) | 1.5[2] | - | - | |
| MCF-7 (Breast) | 2.8[2] | - | - | |
| SK-OV-3 (Ovarian) | 7.87[2] | - | - | |
| Compound 7 | MCF-7 (Breast) | 5.36[6] | 5-Fluorouracil | 6.14[6] |
| HepG2 (Liver) | 7.12[6] | 5-Fluorouracil | 7.20[6] | |
| Compound 10 | MCF-7 (Breast) | 5.84[6] | 5-Fluorouracil | 6.14[6] |
| HepG2 (Liver) | 8.76[6] | 5-Fluorouracil | 7.20[6] | |
| Compound 1a | HEp-2 (Laryngeal) | 7.5 µg/mL[5] | - | - |
| Compound 8a | HEp-2 (Laryngeal) | 5.9 µg/mL[5] | - | - |
Note: Compound structures are as described in the cited literature.
Experimental Protocols
A general workflow for the synthesis and evaluation of pyridine-thiazole hybrids as anticancer agents is depicted below.
This protocol describes a general method for the synthesis of a pyridine-thiazole hybrid, adapted from published procedures.[2][4][6]
Materials:
-
(Pyridin-2-yl)thiourea
-
3-Chloropentane-2,4-dione
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Appropriate aromatic aldehyde (e.g., 2-fluorobenzaldehyde)
-
Potassium tert-butoxide
Procedure:
-
Synthesis of the thiazole core (e.g., 1-[4-Methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone):
-
To a solution of (pyridin-2-yl)thiourea (0.01 mol) in glacial acetic acid (10 mL), add 3-chloropentane-2,4-dione (0.011 mol) and sodium acetate (0.01 mol).
-
Reflux the mixture for 5 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the thiazole intermediate.
-
-
Claisen-Schmidt Condensation to form the hybrid:
-
To a solution of the thiazole intermediate (0.01 mol) in ethanol (15 mL), add the aromatic aldehyde (0.02 mol) and potassium tert-butoxide (0.015 mol).
-
Reflux the mixture for 5 hours.
-
After cooling, neutralize the reaction mixture with acetic acid to pH 7.0.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
-
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-thiazole hybrids in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Applications
Pyridine-thiazole hybrids also exhibit promising activity against a variety of bacterial and fungal pathogens. Their structural features allow for interactions with microbial targets, leading to the inhibition of growth.
Mechanism of Action
The antimicrobial mechanism of action for many pyridine-thiazole hybrids is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. Some studies suggest that these compounds may interfere with DNA synthesis or function.[7] The lipophilicity and electronic properties of the substituents on the pyridine and thiazole rings play a crucial role in their antimicrobial potency.
A logical diagram illustrating the structure-activity relationship (SAR) for antimicrobial activity is presented below.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative pyridine-thiazole hybrids, expressed as Minimum Inhibitory Concentration (MIC) in µM or µg/mL.
| Compound | Microorganism | MIC | Reference Compound | MIC |
| Compound 4c | Staphylococcus aureus | 0.02 mM[7] | - | - |
| Bacillus cereus | 0.02 mM[7] | - | - | |
| Compound 13a | Escherichia coli | 93.7 µg/mL[8] | - | - |
| Pseudomonas aeruginosa | 93.7 µg/mL[8] | - | - | |
| Candida albicans | 7.8 µg/mL[8] | - | - | |
| Aspergillus flavus | 5.8 µg/mL[8] | - | - | |
| Compound 5j | Various bacteria & fungi | Similar to standard drugs[9] | Ciprofloxacin / Fluconazole | - |
Note: Compound structures are as described in the cited literature.
Experimental Protocols
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyridine-thiazole hybrid in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth (MHB or RPMI) in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visual inspection is used to determine the MIC. The addition of a viability indicator like resazurin can aid in the determination.
-
Conclusion
Pyridine-thiazole hybrids represent a versatile scaffold in medicinal chemistry with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the possibility for diverse structural modifications allow for the fine-tuning of their biological activity. The protocols and data presented herein provide a foundation for researchers to further explore and optimize these promising compounds for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid with various protein targets implicated in cancer. The protocols outlined below offer a detailed, step-by-step methodology for in silico analysis, from protein and ligand preparation to docking and result interpretation.
Introduction
This compound belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Thiazole derivatives have been successfully developed as inhibitors for a range of protein targets, particularly protein kinases that play a crucial role in cancer cell signaling pathways.[2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[4] This method is instrumental in drug discovery for identifying potential drug candidates and optimizing lead compounds.[5]
This document will focus on the molecular docking of this compound with three prominent cancer-related protein kinases: Cyclin-Dependent Kinase 2 (CDK2), B-RAF kinase, and Epidermal Growth Factor Receptor (EGFR).
Potential Protein Targets and Rationale
Several protein kinases have been identified as potential targets for thiazole-based inhibitors, making them relevant for docking studies with this compound.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target for cancer therapy.[4][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[4][7] Thiazole derivatives have shown potent inhibitory effects against CDK2.[4][8]
-
B-RAF Kinase: A serine/threonine-protein kinase that is a central component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, particularly melanoma.[9][10] The V600E mutation in B-RAF is a common driver of cancer, and thiazole-based inhibitors have been designed to target this mutant form.[9][11]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis.[5][12] Overexpression or mutation of EGFR is common in several cancers, making it a prime target for anticancer drugs.[5][13] Thiazole derivatives have been identified as potent EGFR inhibitors.[5][14]
-
BCR-ABL Kinase: A fusion protein with tyrosine kinase activity that is the hallmark of chronic myeloid leukemia (CML).[15][16] Thiazole-containing compounds have been investigated as inhibitors of the BCR-ABL kinase.[1][15][17][18]
Data Presentation: In Silico and In Vitro Data for Thiazole Derivatives
The following tables summarize quantitative data from studies on various thiazole derivatives, providing a reference for expected binding affinities and inhibitory concentrations.
Table 1: In Vitro Inhibitory Activity of Thiazole Derivatives against Protein Kinases
| Compound Class | Target Protein | IC50 (nM) | Reference |
| Thiazolone & Thiazolthione Derivatives | CDK2/cyclin A2 | 105.39 - 742.78 | [4] |
| Phenyl Sulfonyl Thiazole Derivatives | B-RAFV600E | 23.1 ± 1.2 | [9] |
| Thiazolyl-pyrazoline Derivatives | EGFR | 32.5 ± 2.2 | [14] |
| Thiazolyl-pyrazoline Derivatives | EGFR | 40.7 ± 1.0 | [14] |
Table 2: Molecular Docking Scores of Thiazole Derivatives
| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Phthalimido-1,3-thiazole Derivatives | BCR-ABL | 4WA9 | -8.36 to -9.29 |
Experimental Protocols
This section provides a detailed protocol for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
Protocol 1: Molecular Docking of this compound with a Target Protein
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB). For example, CDK2 (PDB ID: 1HCK), B-RAFV600E (PDB ID: 4U79), or EGFR (PDB ID: 2J6M).
-
Protein Clean-up:
-
Open the PDB file in a molecular viewer such as PyMOL or UCSF Chimera.
-
Remove all water molecules (HOH) and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Inspect the protein for any missing atoms or residues and repair them using the software's tools.
-
-
Prepare for Docking:
-
Save the cleaned protein structure as a new PDB file.
-
Using AutoDockTools (ADT), add polar hydrogens to the protein.
-
Calculate and assign Gasteiger charges.
-
Save the prepared protein in PDBQT format, which includes atomic charges and atom types.
-
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure:
-
Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
-
Ligand Optimization:
-
Perform energy minimization of the 3D structure using a force field like MMFF94. This can be done in software like Avogadro or ArgusLab.
-
Save the optimized structure in PDB or MOL format.
-
-
Prepare for Docking:
-
Open the optimized ligand file in ADT.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
3. Setting up the Docking Grid:
-
Define the Binding Site:
-
Load the prepared protein (PDBQT) into ADT.
-
Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
-
Grid Box Generation:
-
In ADT, use the Grid Box option to define a three-dimensional grid that encompasses the entire binding site.
-
The grid box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.
-
Note the coordinates (center x, y, z) and dimensions (size x, y, z) of the grid box.
-
4. Running the Docking Simulation with AutoDock Vina:
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Execute AutoDock Vina: Open a terminal or command prompt and run the following command:
5. Analysis of Docking Results:
-
Binding Affinity: The output file (results.log) will contain the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualization of Binding Poses:
-
Open the protein PDBQT file and the docking results PDBQT file (results.pdbqt) in a molecular viewer like PyMOL or Discovery Studio Visualizer.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Identify the key amino acid residues involved in the binding.
-
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the potential point of inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 4. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Molecular Docking/Dynamic Simulations and ADME-TOX-Based Analysis of Phthalimido-1,3-Thiazole Derivatives as BCR-ABL Inhibitors [mdpi.com]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the synthesis and radiolabeling of 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid, a potential candidate for molecular imaging studies. The protocols described herein outline a proposed synthetic route based on the Hantzsch thiazole synthesis and subsequent radiolabeling strategies with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most commonly used positron-emitting radionuclides in Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. The development of novel radiolabeled compounds is crucial for advancing our understanding of disease mechanisms and for the development of new diagnostic and therapeutic agents.
The described methodologies are based on established chemical principles and published procedures for similar heterocyclic compounds. Representative quantitative data for radiochemical yield, purity, specific activity, and biodistribution are provided to serve as a benchmark for the successful implementation of these protocols.
I. Synthesis of Unlabeled this compound
The proposed synthesis of the unlabeled target compound follows a two-step process: (1) Hantzsch thiazole synthesis to form the ethyl ester intermediate, and (2) subsequent hydrolysis to yield the final carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in ethanol (10 mL/mmol).
-
Addition of Reagents: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl ester.
Experimental Protocol: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Addition of Base: Add lithium hydroxide (LiOH) (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
II. Radiolabeling with Carbon-11
A common strategy for labeling carboxylic acids with Carbon-11 is through the formation of a [¹¹C]methyl ester using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a rapid and efficient method suitable for the short half-life of ¹¹C (t½ ≈ 20.4 min).
Experimental Protocol: Synthesis of [¹¹C]Methyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]methane via the ¹⁴N(p,α)¹¹C reaction in a cyclotron. Convert the [¹¹C]methane to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase iodination reaction.
-
Precursor Preparation: In a reaction vial, dissolve this compound (1-2 mg) in a suitable solvent such as dimethylformamide (DMF) (200 µL) containing a weak base like tetrabutylammonium hydroxide (TBAH) (1.1 eq).
-
Radiolabeling Reaction: Trap the produced [¹¹C]CH₃I in the reaction vial at room temperature. Heat the vial at 80-100 °C for 3-5 minutes.
-
Purification: Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the [¹¹C]methyl ester.
-
Formulation: The collected HPLC fraction containing the product is diluted with a sterile saline solution and passed through a sterile filter for in vivo studies.
III. Radiolabeling with Fluorine-18
For labeling with Fluorine-18 (t½ ≈ 109.8 min), a precursor suitable for nucleophilic substitution with [¹⁸F]fluoride is required. A plausible strategy involves the synthesis of a nitro-substituted pyridine precursor.
Experimental Protocol: Synthesis of a 6-nitro-pyridin-2-yl Precursor
The synthesis of the precursor, methyl 2-(6-nitropyridin-2-yl)-1,3-thiazole-4-carboxylate, would follow a similar Hantzsch synthesis as described in Section I, starting from 6-nitropyridine-2-carbothioamide.
Experimental Protocol: Synthesis of [¹⁸F]2-(6-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid methyl ester
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride in a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in ¹⁸O-enriched water.
-
[¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water. Dry the [¹⁸F]fluoride-K₂₂₂ complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: To the dried [¹⁸F]fluoride-K₂₂₂ complex, add a solution of the precursor, methyl 2-(6-nitropyridin-2-yl)-1,3-thiazole-4-carboxylate (2-3 mg), in anhydrous dimethyl sulfoxide (DMSO) (300 µL). Heat the reaction mixture at 120-150 °C for 10-15 minutes.
-
Purification: After cooling, purify the reaction mixture by reverse-phase HPLC to isolate the [¹⁸F]labeled product.
-
Hydrolysis and Formulation: The collected fraction can be subjected to rapid hydrolysis (if the carboxylic acid is desired) using NaOH, followed by neutralization. The final product is then formulated in sterile saline for injection.
IV. Data Presentation
The following tables summarize expected quantitative data for the radiolabeling of this compound derivatives based on literature values for similar small molecules.
Table 1: Expected Radiosynthesis Parameters
| Parameter | [¹¹C]Methyl Ester | [¹⁸F]Fluoro-pyridyl Derivative |
| Radiochemical Yield (decay-corrected) | 25 - 40% | 15 - 30% |
| Radiochemical Purity | > 98% | > 98% |
| Specific Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) | > 74 GBq/µmol (> 2 Ci/µmol) |
| Total Synthesis Time | 25 - 35 minutes | 50 - 70 minutes |
Table 2: Representative Biodistribution Data in Healthy Rodents (30 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.5 - 1.5 |
| Heart | 1.0 - 2.5 |
| Lungs | 1.5 - 3.0 |
| Liver | 3.0 - 6.0 |
| Kidneys | 5.0 - 15.0 |
| Spleen | 0.8 - 2.0 |
| Muscle | 0.4 - 1.0 |
| Bone | 0.3 - 0.8 |
| Brain | 0.2 - 0.8 |
Note: Actual biodistribution will be highly dependent on the specific biological target and the physicochemical properties of the radiotracer.
V. Visualizations
Diagram 1: Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Diagram 2: Radiolabeling and Preclinical Evaluation Workflow
Caption: General workflow for radiolabeling and evaluation.
Troubleshooting & Optimization
common side reactions in Hantzsch thiazole synthesis and how to avoid them
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate the complexities of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole derivatives. It typically involves the condensation of an α-haloketone with a thioamide. The reaction is widely used due to its reliability and the broad applicability of its thiazole products in medicinal chemistry and material science.
Q2: What are the most common side reactions in the Hantzsch thiazole synthesis?
The most frequently encountered side reaction is the formation of a 2-imino-2,3-dihydrothiazole isomer, which is particularly prevalent under acidic conditions. Other potential side reactions include the self-condensation of the α-haloketone, decomposition of the thioamide, and in some cases, the formation of 1,4-dihydropyrazine-2,5-dione byproducts.
Q3: How can I improve the yield and purity of my Hantzsch thiazole synthesis?
Optimizing reaction conditions is key to improving yield and purity. This can include adjusting the temperature, solvent, and reaction time. The use of microwave irradiation or ultrasonic agitation can often lead to higher yields in shorter reaction times. Ensuring the purity of starting materials and carefully controlling the stoichiometry of the reactants are also crucial factors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: TLC analysis shows primarily unreacted starting materials (α-haloketone and thioamide) and no significant product spot.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Many Hantzsch syntheses require heating to proceed at an appreciable rate. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC until the starting materials are consumed. |
| Inappropriate Solvent | Perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Common solvents include ethanol, methanol, and DMF. |
| Impure Starting Materials | Purify the α-haloketone and thioamide by recrystallization or column chromatography before use. |
| Decomposition of Thioamide | Avoid excessively high temperatures and prolonged reaction times. Consider synthesizing the thioamide fresh before use. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Symptom: TLC analysis of the crude reaction mixture shows the desired product spot along with one or more significant impurity spots.
| Potential Side Product | TLC Observation (General Trend) | Formation Conditions & Avoidance |
| 2-Imino-2,3-dihydrothiazole | A spot with a different Rf value than the desired 2-aminothiazole. The relative polarity can vary depending on the substituents. | Favored by acidic conditions. Maintain a neutral or slightly basic reaction medium. If acidic conditions are necessary, carefully control the pH and temperature. |
| α-Haloketone Self-Condensation Product | A higher molecular weight, often less polar byproduct. | Can occur under basic conditions. Use a non-basic or weakly basic catalyst if possible. Add the α-haloketone slowly to the reaction mixture. |
| 1,4-Dihydropyrazine-2,5-dione | A potentially polar, dimeric byproduct. | This can arise from the self-condensation of the α-haloketone followed by reaction with ammonia or an amine source. Ensure the thioamide is the primary nucleophile by using a slight excess. |
| Unreacted Thioamide | A polar spot, often remaining near the baseline. | Use a slight excess of the α-haloketone or optimize the stoichiometry to ensure complete consumption of the thioamide. |
Troubleshooting Workflow for Side Product Formation
Caption: A logical workflow for troubleshooting the formation of side products in the Hantzsch thiazole synthesis.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield of the Hantzsch thiazole synthesis. The following table summarizes a comparison of different methods for a model reaction.
| Method | Temperature | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | 65°C | Ethanol/Water (1:1) | 2-3.5 hours | 79-90 | [1] |
| Ultrasonic Irradiation | Room Temperature | Ethanol/Water (1:1) | 1.5-2 hours | 82-90 | [2] |
| Microwave Irradiation | 90°C | Methanol | 30 minutes | ~95 | [3] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard procedure using conventional heating.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in methanol.
-
Add thiourea (1.1-1.5 eq) to the solution.
-
Heat the mixture to reflux (around 65-70°C) with stirring for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% sodium carbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product in a desiccator.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol offers a rapid and efficient alternative to conventional heating.
Materials:
-
α-Haloketone
-
Thioamide or Thiourea
-
Ethanol or Methanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the α-haloketone (1.0 eq) and the thioamide/thiourea (1.1-1.5 eq).
-
Add the appropriate solvent (e.g., ethanol or methanol).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 90-120°C) and time (e.g., 10-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Work up the reaction mixture as described in the classical protocol (steps 6-9).
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Hantzsch thiazole synthesis, outlining different reaction methods.
Signaling Pathways and Logical Relationships
Mechanism of 2-Imino-2,3-dihydrothiazole Formation
Under acidic conditions, the regioselectivity of the cyclization step can be altered. Protonation of the thioamide nitrogen can lead to an alternative cyclization pathway, resulting in the formation of the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.
Caption: A diagram illustrating the influence of pH on the regioselectivity of the Hantzsch thiazole synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyridine-Thiazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of pyridine and thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common challenges encountered during the synthesis of pyridine-thiazole compounds via Suzuki coupling.
Q1: My Suzuki coupling reaction between a halopyridine and a thiazoleboronic acid (or vice versa) is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving nitrogen-containing heterocycles like pyridine and thiazole are a common challenge.[1] The primary factors to troubleshoot are the catalyst system, base, solvent, and temperature. The lone pair of electrons on the pyridine nitrogen can inactivate the catalyst.[2] Additionally, the sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".
Q2: How do I choose the optimal catalyst and ligand for my pyridine-thiazole coupling?
A2: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this type of coupling.[3] It is often necessary to screen a variety of palladium sources and ligands.
-
Catalyst Precursors : Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ. Pre-catalysts, which are stable and well-defined metal-ligand complexes, can also improve reproducibility.
-
Ligands : Bulky, electron-rich phosphine ligands are generally the most successful for this transformation. They promote the key steps of the catalytic cycle and stabilize the palladium catalyst. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective, especially for challenging couplings.[4]
Q3: What is the role of the base in the reaction, and which one should I use?
A3: The base is crucial for the transmetalation step of the catalytic cycle. A thorough screening of bases is often necessary to optimize the reaction. Inorganic bases are typically superior to organic bases for this reaction.
Commonly used bases include:
-
Potassium Carbonate (K₂CO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
In some cases, Na₂CO₃ has been found to be a highly effective base.[2][5] The choice of base can also influence the rate of side reactions like protodeboronation.
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[6] To mitigate this:
-
Use Anhydrous Solvents : Employing anhydrous solvents can minimize the risk of protodeboronation.
-
Choose a Milder Base : Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Use a Boronic Ester : Pinacol esters or MIDA esters are often more stable than the corresponding boronic acids.
-
Optimize Reaction Time : Shorter reaction times can reduce the extent of protodeboronation.
Q5: My starting materials are not fully soluble in the reaction solvent. What can I do?
A5: Poor solubility can significantly hinder the reaction rate. A mixture of solvents is often employed to improve solubility. Common solvent systems for Suzuki coupling of heteroaromatics include:
-
Dioxane/Water
-
Toluene/Water
-
DMF/Water
-
Acetonitrile/Water
It is crucial to ensure that the chosen solvent is anhydrous and degassed to prevent side reactions and catalyst deactivation.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions involving pyridine and thiazole derivatives. The data is compiled from various literature sources and should be used as a guideline for optimization.
Table 1: Effect of Different Catalysts/Ligands on Yield
| Catalyst Precursor | Ligand | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | Good to Excellent | A common starting point for challenging couplings.[1] |
| Pd₂(dba)₃ | XPhos | Good to Excellent | Often effective for sterically hindered substrates. |
| Pd(dppf)Cl₂ | None | Moderate to Good | A reliable catalyst for a range of Suzuki couplings.[7] |
| Pd(PPh₃)₄ | None | Low to Moderate | Often less effective for heteroaromatic couplings.[3][8] |
Table 2: Effect of Different Bases on Yield
| Base | Solvent System | Yield (%) | Notes |
| Na₂CO₃ | DMF/H₂O | ~98% | Can be a highly effective base.[2][5] |
| K₃PO₄ | Dioxane/H₂O | Good to Excellent | A versatile and commonly used base.[8] |
| Cs₂CO₃ | Toluene/H₂O | Good | Often used in challenging coupling reactions. |
| K₂CO₃ | Acetonitrile/H₂O | Moderate to Good | A milder base that can reduce side reactions. |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromopyridine with a thiazoleboronic acid. This protocol should be optimized for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Thiazoleboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyridine, thiazoleboronic acid, and base.
-
Inert Atmosphere : Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition : Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling of pyridine and thiazole derivatives.
Caption: A troubleshooting decision tree for optimizing pyridine-thiazole Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of a 2-pyridyl thioamide with an ester of a 3-halo-2-oxobutanoic acid, followed by hydrolysis of the resulting ester.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials for a Hantzsch-type synthesis of this compound are:
-
Pyridine-2-carbothioamide: This provides the pyridine-2-yl and the thioamide moieties.
-
Ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester): This reactant provides the atoms to form the thiazole ring and the carboxylic acid precursor.
Q3: What are the critical parameters influencing the yield of the reaction?
A3: Several factors can significantly impact the yield:
-
Purity of reactants: Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction temperature: The Hantzsch synthesis often requires heating, and the optimal temperature needs to be determined empirically.
-
Reaction time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation, respectively.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Ethanol is a commonly used solvent.
-
pH of the reaction medium: The acidity or basicity of the reaction mixture can affect the reaction mechanism and the formation of byproducts.
Q4: Are there any common side reactions to be aware of?
A4: Yes, a notable side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[1] The reaction conditions should be optimized to minimize the formation of these byproducts.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality or Impure Starting Materials | - Ensure the purity of pyridine-2-carbothioamide and ethyl 2-chloro-3-oxobutanoate using techniques like NMR or melting point analysis.- Recrystallize or purify starting materials if necessary. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to the reflux temperature of the solvent).- Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimum. |
| Inappropriate Reaction Time | - If starting materials are still present after the specified time, extend the reaction duration.- Conversely, if product degradation is suspected, reduce the reaction time. Use TLC to monitor the optimal point for quenching the reaction. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. A 1:1 molar ratio of the thioamide and the α-haloketoester is typical. |
| Presence of Water | - Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of reactants or intermediates. |
Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Adjust the reaction pH. Running the reaction under neutral or slightly basic conditions may reduce the formation of isomeric byproducts.- Optimize the reaction temperature and time, as prolonged heating can sometimes lead to side product formation. |
| Product Degradation | - Avoid overly harsh work-up conditions (e.g., strong acids or bases, excessive heat).- Purify the product promptly after the reaction is complete. |
| Air Oxidation | - If the product is suspected to be air-sensitive, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
Product Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Product is highly soluble in the work-up solvent. | - If the product remains in the aqueous layer during extraction, try adjusting the pH to precipitate the carboxylic acid.- Use a different extraction solvent. |
| Product co-elutes with impurities during chromatography. | - Experiment with different solvent systems for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product is an oil instead of a solid. | - Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution.- If it remains an oil, purification by column chromatography is recommended. |
Experimental Protocols
Representative Synthesis of Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-carbothioamide (1 equivalent) in ethanol.
-
Addition of Reactant: To this solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
Visualizations
References
Technical Support Center: Enhancing Solubility of Pyridine-Thiazole Carboxylic Acids for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyridine-thiazole carboxylic acids during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine-thiazole carboxylic acid compounds have poor aqueous solubility?
A1: The limited aqueous solubility of pyridine-thiazole carboxylic acids often stems from a combination of factors inherent to their molecular structure:
-
Aromaticity and Lipophilicity: The presence of both pyridine and thiazole rings contributes to the molecule's overall aromaticity and lipophilicity (hydrophobicity). A higher lipophilicity, often indicated by a higher LogP value, generally correlates with lower aqueous solubility. For instance, in silico studies of some thiazole-based pyridine derivatives have shown LogP values ranging from 2.26 to 4.35.[1]
-
Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) can be very stable, requiring significant energy to break apart and dissolve in a solvent. This is particularly true for compounds with strong intermolecular interactions like hydrogen bonding.
-
Ionization State (pKa): As carboxylic acids, these compounds can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the solution. The neutral form is typically less soluble in aqueous media than the charged, ionized form. The pKa of the carboxylic acid group and the pyridine nitrogen are critical determinants of the ionization state at a given pH. The pKa of a carboxylic acid is influenced by substituents on the aromatic rings.[2] Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).[2][3]
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The initial and often most effective step is to prepare a concentrated stock solution in an organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose in early-stage drug discovery due to its high solubilizing capacity for a wide range of organic molecules.[4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "kinetic solubility" limitation. When a DMSO stock is diluted into an aqueous buffer, the compound can become supersaturated and precipitate out of solution. Here are several troubleshooting strategies:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% for cell-based assays, to minimize solvent-induced toxicity and effects on assay performance.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes prevent immediate precipitation.[5]
-
pH Adjustment of the Aqueous Buffer: Since your compounds are carboxylic acids, increasing the pH of the buffer will favor the deprotonated, more soluble form. Conversely, the pyridine nitrogen can be protonated at acidic pH, which can also enhance solubility. The optimal pH will depend on the specific pKa values of your compound.
-
Use of Co-solvents: In some cases, adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 400) to the aqueous buffer can improve solubility.[5]
Q4: Can I use salt formation to improve the solubility of my pyridine-thiazole carboxylic acid?
A4: Yes, salt formation is a widely used and effective method to increase the aqueous solubility and dissolution rate of weakly acidic drugs.[6][7][8] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide), you can form a more soluble salt.[6][7] For weakly acidic drugs, sodium, potassium, and calcium are the most common counterions used.[6] One study successfully synthesized a methanesulfonate salt of a pyridine-thiazole derivative to enhance its water solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound is insoluble in 100% DMSO. | Highly crystalline or lipophilic compound. | Gently warm the solution (e.g., to 37°C) and vortex. If still insoluble, try alternative organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | Low kinetic solubility; compound is supersaturated. | Decrease the final compound concentration. Perform stepwise dilutions. Consider using a kinetic solubility assay to determine the solubility limit under your specific assay conditions. |
| Compound precipitates over time during the assay incubation. | Compound is not stable in the assay medium at the tested concentration. | Lower the compound concentration. If possible, shorten the assay incubation time. Evaluate the thermodynamic solubility to understand the equilibrium solubility limit. |
| Inconsistent assay results or poor reproducibility. | Compound precipitation is occurring inconsistently. | Visually inspect plates for precipitation before reading. Centrifuge plates before reading to pellet any precipitate. Re-evaluate the solubilization protocol to ensure a homogenous solution. |
| Cell toxicity observed even at low compound concentrations. | The final DMSO concentration may be too high. | Ensure the final DMSO concentration in the well is at a non-toxic level (typically <0.5%). Run a vehicle control with the same final DMSO concentration to assess solvent toxicity.[5] |
Quantitative Solubility Data
The solubility of pyridine-thiazole carboxylic acids can vary significantly based on their specific substituents. The following table provides representative solubility data for related carboxylic acids in common solvents to serve as a guideline.
| Compound | Solvent | Temperature (°C) | Solubility |
| Pyridine-3-carboxylic acid | Water | 20 | ~862.5 g/kg |
| Pyridine-3-carboxylic acid | Ethanol | 20 | ~57.1 g/kg |
| Pyridine-3-carboxylic acid | Acetonitrile | 20 | ~17.0 g/kg |
| Pyridine-3-carboxylic acid | DMSO | 25 | High |
Note: This data is for pyridine-3-carboxylic acid and serves as an estimate. Actual solubilities of substituted pyridine-thiazole carboxylic acids will differ.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of the pyridine-thiazole carboxylic acid powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is adapted from standard high-throughput screening methods.[9][10][11][12]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare Assay Buffer: Use a relevant aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Serial Dilution: In a 96-well plate, add 98 µL of PBS to multiple wells. Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 200 µM solution with 2% DMSO. Perform serial dilutions across the plate.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for 1.5 to 2 hours to allow the solution to reach equilibrium.[10]
-
Analysis: Analyze the plate using a nephelometer to detect light scattering from any precipitate. The lowest concentration at which precipitation is observed is the kinetic solubility limit. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy.[11]
Protocol 3: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the compound.[11][13][14]
-
Add Excess Compound: Add an excess amount of the solid pyridine-thiazole carboxylic acid (enough that some will visibly remain undissolved) to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the solution by high-speed centrifugation or by filtering through a 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Experimental workflow for solubilizing compounds for biological assays.
Caption: Decision tree for improving the solubility of pyridine-thiazole carboxylic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
catalyst poisoning in palladium-catalyzed synthesis of thiazoles and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in the palladium-catalyzed synthesis and functionalization of thiazoles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of palladium-catalyzed thiazole synthesis?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst, which reduces or completely halts its catalytic activity.[1] In thiazole synthesis, this often occurs when molecules in the reaction mixture bind strongly to the palladium center, blocking the active sites required for the catalytic cycle to proceed. Common poisons include the thiazole substrate/product itself, sulfur-containing impurities, and certain reagents or byproducts.[2][3][4]
Q2: Why is my palladium-catalyzed C-H arylation on a thiazole substrate failing or giving very low yields?
A2: The most common reason for failure or low yield in these reactions is the direct poisoning of the palladium catalyst by the thiazole ring.[4] The lone pair of electrons on the sulfur and nitrogen atoms within the thiazole heterocycle can coordinate strongly with the palladium metal center.[5] This strong coordination occupies the catalyst's active sites, preventing it from participating in the desired C-H activation and cross-coupling cycle. This often necessitates the use of higher catalyst loadings to achieve a satisfactory reaction rate.[4]
Q3: Besides the thiazole ring, what are other common sources of catalyst deactivation?
A3: Other significant sources of deactivation include:
-
Sulfur Impurities: Trace amounts of sulfur compounds (e.g., thiophenes) in reagents or solvents are well-known poisons for palladium catalysts.[2][3][6]
-
Reagents and Ligands: Amine substrates or products can sometimes bind too strongly to the palladium, inhibiting the catalytic cycle.[2][3] In some cases, reagents like triethylamine can promote the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles.[7]
-
Coking and Sintering: At elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, and palladium nanoparticles can aggregate (sinter), both of which lead to a loss of active surface area.[2][8]
Q4: How can I determine if my catalyst is being poisoned?
A4: Symptoms of catalyst poisoning include:
-
A sluggish or completely stalled reaction, even with fresh reagents.[3][4]
-
The need for unusually high catalyst loadings (e.g., >5 mol%) to achieve conversion.[4]
-
Inconsistent results between different batches of reagents or solvents.
-
A significant drop in catalytic activity when the catalyst is recycled.
Section 2: Troubleshooting Guide
Issue 1: Sluggish or Stalled C-H Functionalization Reaction
-
Question: My palladium-catalyzed direct arylation of a 2,4-disubstituted thiazole has stopped after only 10% conversion. What steps should I take to troubleshoot this?
-
Answer: A stalled reaction is a classic sign of catalyst deactivation. The primary suspect is poisoning by the thiazole's sulfur atom.
Troubleshooting Steps:
-
Increase Catalyst Loading: As an initial diagnostic step, try doubling the catalyst loading. If the reaction proceeds further, poisoning is highly likely.
-
Verify Reagent Purity: Use high-purity, recently purchased solvents and reagents. Consider treating your starting materials with a sulfur scavenger if impurities are suspected.[3]
-
Optimize Ligands: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands can often stabilize the palladium center and prevent strong product inhibition.[3]
-
Introduce a Re-oxidant: If unwanted reduction of active Pd(II) to inactive Pd(0) is a possibility (especially when using amine bases), the addition of a mild oxidant like benzoquinone (BQ) can regenerate the active catalyst in situ.[7]
-
Issue 2: Consistently Low Product Yield Despite Full Conversion
-
Question: My TLC analysis shows that all my starting material is consumed, but the isolated yield of the desired 5-arylthiazole is consistently below 40%. What could be causing this?
-
Answer: Low isolated yield with full conversion points towards the formation of side products.
Troubleshooting Steps:
-
Check for Homocoupling: Analyze your crude reaction mixture for byproducts resulting from the homocoupling of your aryl halide or boronic acid. This is often exacerbated by the presence of oxygen. Ensure your reaction is performed under strictly anaerobic (inert gas) conditions.[3]
-
Use Additives: The addition of pivalic acid as a co-catalyst has been shown to significantly accelerate the direct arylation of heterocycles, potentially outcompeting side-reaction pathways.[9]
-
Control Reaction Temperature: Overheating can lead to catalyst decomposition and the formation of degradation byproducts. Re-optimize the reaction temperature.
-
Section 3: Data Presentation and Visualization
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting palladium-catalyzed thiazole synthesis.
Mechanism of Catalyst Poisoning by Thiazole
Caption: Strong coordination of the thiazole ring to palladium leads to an inactive complex.
Table 1: Summary of Catalyst Poisons and Mitigation Strategies
| Poison Source | Mechanism of Deactivation | Recommended Mitigation Strategy |
| Thiazole Ring (Substrate/Product) | Strong coordination of S/N atoms to the Pd center, blocking active sites.[4][5] | Increase catalyst/ligand loading; use bulky, electron-rich ligands; employ a directing-group strategy to bypass heterocycle interference.[3][5] |
| Sulfur Impurities | Irreversible binding to the palladium surface.[2][6] | Use high-purity (low sulfur) reagents and solvents; pre-treat starting materials with a sulfur scavenger.[3] |
| Amine Bases (e.g., TEA) | Can promote the reduction of active Pd(II) to inactive Pd(0) aggregates.[7] | Add a stoichiometric amount of a re-oxidant like benzoquinone (BQ); switch to a different base (e.g., K₂CO₃).[7] |
| Oxygen | Promotes undesirable side reactions such as the homocoupling of coupling partners (Glaser coupling).[3] | Ensure the reaction is run under strictly anaerobic conditions using an inert gas (N₂ or Ar).[3] |
Section 4: Mitigation Strategies and Experimental Protocols
A powerful strategy to overcome direct poisoning by heterocycles involves the in situ generation of the active catalyst from a Pd(0) source, anchored by a directing group. This keeps the catalyst localized and prevents it from being sequestered by the thiazole ring.[5]
Mitigation Workflow: In Situ Catalyst Generation
Caption: Mitigation strategy bypassing heterocycle poisoning via a directing group.
Experimental Protocol: Overcoming Thiazole Poisoning with an N-Methoxy Amide Directing Group
This protocol is adapted from a method designed to bypass the poisoning effects of heterocycles in C-H functionalization reactions.[5]
Objective: To perform a C-H arylation on a substrate containing a thiazole moiety by using a directing group to prevent catalyst poisoning.
Materials:
-
Thiazole-containing substrate with an N-methoxy amide directing group
-
Aryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the thiazole-containing substrate (1.0 equiv), the aryl iodide (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst (2.5 mol %).
-
Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. The reaction is open to the air in the headspace of the sealed tube, which serves as the oxidant.[5]
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired arylated thiazole product.
This protocol leverages the N-methoxy amide group to direct the in situ generated Pd(II) species to the desired C-H bond, effectively preventing the palladium from being sequestered by the strongly coordinating thiazole ring.[5]
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thiazole synthesis [organic-chemistry.org]
purification challenges of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid. The information provided is based on general principles for the purification of heteroaromatic carboxylic acids and data from related compounds.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side products from Hantzsch thiazole synthesis. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Common impurities may include unreacted starting materials or intermediate products. |
| Difficulty in Crystallization | The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation. | - Try a variety of solvents or solvent mixtures for recrystallization. Good starting points for similar compounds include ethanol, methanol, or mixtures with water. - If the compound is an oil, try trituration with a non-polar solvent like hexane or ether to induce solidification. |
| Low Recovery After Purification | The compound may be partially soluble in the washing solvent, or there may be losses during transfer. | - Use ice-cold solvents for washing the purified solid to minimize solubility losses. - Ensure all transfers of the material are quantitative. |
| Product is an Intractable Oil | The presence of impurities can lower the melting point and prevent crystallization. | - Attempt to purify a small amount via column chromatography to obtain a pure sample, which can then be used as a seed crystal. - Dissolve the oil in a minimal amount of a good solvent and precipitate it by adding a poor solvent. |
| Co-precipitation of Impurities | Impurities with similar solubility profiles may crystallize along with the product. | - A second recrystallization from a different solvent system may be necessary. - If impurities are acidic or basic, an acid-base wash of the crude product dissolved in an organic solvent can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The most common synthesis route is a Hantzsch-type reaction. Potential impurities include unreacted starting materials such as 2-pyridinecarboxamide and ethyl bromopyruvate. Side products can also arise from the decomposition of reactants or intermediates under the reaction conditions.
Q2: What is the recommended first-pass purification method for this compound?
A2: A simple and often effective initial purification method is precipitation by pH adjustment. After the synthesis, the reaction mixture can be basified to dissolve the carboxylic acid, filtered to remove insoluble impurities, and then acidified to precipitate the pure product. The collected solid should then be washed with cold water and a non-polar organic solvent.
Q3: I'm having trouble with the solubility of my compound for recrystallization. What solvents should I try?
A3: For heteroaromatic carboxylic acids, polar solvents are generally a good starting point. You can try alcohols like ethanol or methanol, or polar aprotic solvents like DMF or DMSO for initial dissolution at elevated temperatures, followed by cooling. If the compound is too soluble, a mixed solvent system, such as ethanol/water or dioxane/water, can be effective.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove persistent impurities, or if the product is an oil that will not crystallize. Given the acidic nature of the target molecule and the basic nitrogen on the pyridine ring, a silica gel column with an eluent system containing a small amount of acid (e.g., acetic acid or formic acid) can be effective to prevent streaking. A typical eluent system could be a gradient of methanol in dichloromethane or ethyl acetate in hexane, with 0.1-1% acetic acid added.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Melting point analysis is also a good indicator of purity; a sharp melting point range suggests a pure compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4, or until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Wash the solid with a cold, non-polar organic solvent (e.g., cold diethyl ether or hexane) to remove any remaining non-polar impurities.
-
Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
-
In a flask, add the crude this compound.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to the flask.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, place the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Quantitative Data Summary
The following table provides hypothetical data for the purification of this compound to illustrate the expected outcomes of the described purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Acid-Base Precipitation | ~85% | >95% | 80-90% |
| Recrystallization (Ethanol) | >95% | >98% | 70-85% |
| Column Chromatography | ~80% | >99% | 50-70% |
Visualizations
Caption: General purification workflow for this compound.
stability issues of thiazole carboxylic acids in different solvents and pH
Technical Support Center: Stability of Thiazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for thiazole carboxylic acid derivatives?
A1: Thiazole carboxylic acids can be susceptible to several modes of degradation, depending on their specific structure and the environmental conditions. The most common stability issues include:
-
Photodegradation: The thiazole ring, being aromatic, can absorb UV and visible light, leading to chemical breakdown. This can involve reactions with singlet oxygen, especially for derivatives with specific substituents like aryl rings.[1][2]
-
Hydrolysis: The carboxylic acid group and any ester or amide derivatives can undergo hydrolysis, particularly under acidic or basic conditions.[3][4][5]
-
Decarboxylation: Thiazole carboxylic acids can lose carbon dioxide, a process that can be influenced by temperature and pH.[6][7][8]
-
Oxidation: Exposure to oxidizing agents, or even atmospheric oxygen, can lead to degradation, particularly when initiated by light (photo-oxidation).[2][3]
Q2: How does pH affect the stability of my thiazole carboxylic acid compound?
A2: The pH of the solution is a critical factor influencing the stability of thiazole carboxylic acids.
-
Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of ester or amide derivatives of thiazole carboxylic acids.[4][5] Acid-catalyzed hydrolysis is typically a reversible reaction, while base-catalyzed hydrolysis (saponification) is generally irreversible.[5]
-
Decarboxylation: The rate of decarboxylation can be highly dependent on the pH of the solution.[7][8] For some thiazole carboxylic acids, the degradation mechanism can shift from a unimolecular to a bimolecular process depending on the proton activity.[7]
-
Solubility: The pH also dictates the ionization state of the carboxylic acid group, which in turn affects the compound's solubility. Minimum solubility is often observed in the pH range of 1.5-2.5.[9]
Q3: Which solvents are recommended for handling and storing thiazole carboxylic acid derivatives?
A3: The choice of solvent can significantly impact the stability of your compound. While specific recommendations depend on the derivative's structure, here are some general guidelines:
-
Purity: Always use high-purity, HPLC-grade solvents to avoid impurities that may act as photosensitizers and accelerate degradation.[2]
-
Inertness: For solutions, it is advisable to degas the solvent by sparging with an inert gas like nitrogen or argon to minimize oxidative degradation.[2]
-
Co-solvents: For compounds with poor aqueous solubility, the use of co-solvents may be necessary. However, their effect on stability should be carefully evaluated.
-
Protic vs. Aprotic: The nature of the solvent (protic or aprotic) can influence reaction rates. For instance, in mixed solvent media like ethanol-water, the stability constants of metal complexes with thiazole derivatives have been studied.[10]
Troubleshooting Guides
Issue 1: My compound is degrading upon exposure to light.
| Potential Cause | Troubleshooting Steps |
| Photosensitivity | Store and handle samples in amber-colored vials or wrap containers in aluminum foil to block light.[2] |
| Photo-oxidation | Purge solutions with an inert gas (nitrogen or argon) to remove dissolved oxygen, which can participate in photo-oxidation reactions.[2] |
| Photosensitizers | Use high-purity, HPLC-grade solvents to avoid impurities that could be acting as photosensitizers.[2] |
| Formulation Issues | Consider incorporating UV absorbers, singlet oxygen quenchers (e.g., sodium azide, DABCO), or antioxidants (e.g., ascorbic acid, BHT) into your formulation.[2] |
Issue 2: I am observing unexpected peaks in my chromatogram after storing my compound in solution.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | Adjust the pH of the solution to a more neutral range if possible. For derivatives like esters or amides, be aware that both acidic and basic conditions can promote hydrolysis.[4][5] |
| Decarboxylation | If you suspect decarboxylation, analyze the sample for the corresponding decarboxylated product. This process can be temperature and pH-dependent.[6][7][8] |
| Oxidative Degradation | Prepare and handle solutions under an inert atmosphere (e.g., in a glove box) to minimize contact with oxygen.[2] |
| Solvent Reactivity | Ensure the chosen solvent is inert and does not react with your compound. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13]
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare stock solutions of the thiazole carboxylic acid derivative in a suitable solvent.
-
Stress Conditions: Expose the sample to a range of stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the stressed samples using a validated stability-indicating HPLC method.[3][14][15]
-
Peak Purity: Assess the purity of the main peak to ensure that no degradation products are co-eluting.
Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature, then elevated temperature (e.g., 60°C) if no degradation is observed.[11] |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature, then elevated temperature if needed.[11] |
| Oxidation | Hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[11] |
| Thermal Degradation | Expose the solid drug substance or a solution to dry heat (e.g., 40-80°C).[11] |
| Photodegradation | Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Visualizations
Caption: Troubleshooting decision tree for unexpected degradation.
Caption: Workflow for a forced degradation study.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 10. chemijournal.com [chemijournal.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpsbr.org [jpsbr.org]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor regioselectivity in the synthesis of substituted thiazoles
Welcome to the technical support center for the synthesis of substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high regioselectivity in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis, a cornerstone for creating the thiazole ring, involves the condensation of an α-halocarbonyl compound with a thioamide. The primary cause of poor regioselectivity arises when using unsymmetrical thioamides or N-substituted thioureas. In these cases, the thioamide can exist in tautomeric forms, and the initial nucleophilic attack by the sulfur atom on the α-halocarbonyl can be followed by cyclization involving either of the two nitrogen atoms, leading to a mixture of regioisomers. For instance, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea in a neutral solvent typically yields the 2-(N-substituted amino)thiazole exclusively. However, under acidic conditions, a mixture including the 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[1]
Q2: How can I favor the formation of a specific regioisomer in my reaction?
Controlling the regioselectivity of thiazole synthesis is crucial for obtaining the desired product.[2] Several strategies can be employed:
-
Sequential Synthesis: Instead of a one-pot reaction, a stepwise approach can provide greater control. This involves the controlled formation of key intermediates before the final cyclization step.[3]
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time significantly influences the outcome.[2] For example, acid-catalyzed cyclization can favor the formation of specific isomers.[4][5][6]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve regioselectivity and dramatically reduce reaction times.[7][8][9][10]
-
Alternative Reagents: Employing different starting materials or catalysts can direct the reaction towards a specific regioisomer. For example, using α-diazoketones with (thio)amides in the presence of a Brønsted acid catalyst offers a metal-free method for synthesizing 2,4-disubstituted thiazoles.[11]
Q3: Are there alternative methods to the Hantzsch synthesis for achieving high regioselectivity?
Yes, several modern synthetic routes offer excellent regiocontrol:
-
Domino and Multicomponent Reactions: These reactions, where multiple bonds are formed in a single operation, can be designed to be highly regioselective. Acetic acid-mediated domino reactions have been reported for the synthesis of 2,4,5-trisubstituted thiazoles in high yields.[12][13]
-
Base-Induced Cyclization: The cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides provides a regioselective route to 2,5- and 4,5-disubstituted thiazoles.[14][15]
-
Cascade Reactions: A facile strategy involving a cascade reaction of chromone derivatives and thioamides has been developed for the synthesis of substituted thiazoles with reversed regioselectivity.[16][17]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of 2,4- and 2,5-disubstituted thiazole isomers that are difficult to separate.
| Potential Cause | Troubleshooting Step |
| Lack of regiocontrol in Hantzsch synthesis. | Modify the reaction conditions. Running the reaction under acidic conditions can alter the regioselectivity.[1] Consider a sequential approach where the thioamide is first reacted with the α-haloketone to form a stable intermediate before cyclization.[3] |
| Tautomerization of the thioamide. | Protect one of the nitrogen atoms of the thioamide if possible, to prevent its participation in the cyclization. |
| Reaction temperature is too high. | Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. |
| Inappropriate solvent. | Screen different solvents. A change in solvent polarity can influence the reaction pathway and favor one isomer over the other.[5] |
Problem 2: The yield of the desired 2,4,5-trisubstituted thiazole is consistently low.
| Potential Cause | Troubleshooting Step |
| Side reactions are occurring. | Optimize the reaction conditions to minimize side product formation. This can include adjusting the temperature, reaction time, and stoichiometry of the reactants.[18] Using a domino multicomponent reaction approach can often lead to higher yields by minimizing intermediate handling.[12][13] |
| Purity of starting materials. | Ensure all starting materials, especially the α-halocarbonyl compound, are pure. Impurities can lead to unwanted side reactions. |
| Inefficient catalyst. | If using a catalyzed reaction, screen different catalysts. For example, silica-supported tungstosilisic acid has been shown to be an efficient and reusable catalyst for Hantzsch-type reactions.[19] |
| Suboptimal reaction conditions. | Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in many thiazole syntheses.[8][9][20] |
Quantitative Data Summary
The following tables summarize quantitative data from various regioselective thiazole synthesis methods.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1,3,4-Thiadiazoles
| Entry | Solvent | Catalyst | Product | Yield (%) |
| 1 | EtOH | p-TSA | Mixture of 1,3,4-thiadiazole and oxadiazole | - |
| 2 | DMF | p-TSA | Low regioselectivity | - |
| 3 | Water | p-TSA | 1,3,4-Thiadiazole | 83 |
| 4 | PhCH₃ | p-TSA | 1,3,4-Thiadiazole | 94 |
Data extracted from a study on the acid-catalyzed regioselective cyclization for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[5]
Table 2: Yields of Regioselectively Synthesized 2,4,5-Trisubstituted Thiazoles via a Domino Reaction
| Entry | Aldehyde/Ketone | Nucleophile | Product Yield (%) |
| 5j | 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | 92 |
| 5k | 4-Methylbenzaldehyde | 4-Hydroxycoumarin | 90 |
| 5l | 2-Naphthaldehyde | 4-Hydroxycoumarin | 88 |
| 5m | Cyclohexanone | 4-Hydroxycoumarin | 85 |
| 5n | Isatin | 4-Hydroxycoumarin | 87 |
Yields reported for the acetic acid-mediated domino reaction of thiosemicarbazide, aldehydes/ketones, arylglyoxal, and a nucleophile.[13]
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation in Hantzsch Thiazole Synthesis
| Product | Conventional Heating (Yield, %) | Microwave Irradiation (Yield, %) |
| 6a | 75 | 95 |
| 6b | 72 | 92 |
| 6c | 78 | 94 |
| 6d | 70 | 90 |
Yields for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Conventional heating was performed in refluxing methanol for 8 hours, while microwave irradiation was conducted for a much shorter duration.[9]
Experimental Protocols
Protocol 1: Acetic Acid Mediated Regioselective Synthesis of 2,4,5-Trisubstituted Thiazoles [13]
-
A mixture of thiosemicarbazide (1.0 mmol), an aldehyde or ketone (1.0 mmol), an arylglyoxal (1.0 mmol), and an active methylene compound (1.0 mmol) is taken in ethanol (5 mL).
-
Glacial acetic acid (10 mol%) is added to the mixture.
-
The reaction mixture is heated at 80 °C and monitored by TLC.
-
Upon completion (typically 1-3 hours), the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure 2,4,5-trisubstituted thiazole.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis [9]
-
A mixture of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the appropriate N-substituted thiourea (1 mmol) is placed in a specially designed microwave test tube.
-
A suitable solvent (e.g., methanol, 2 mL) is added.
-
The tube is capped and subjected to microwave irradiation at a specified power and temperature (e.g., 250 psi).
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Visualizations
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Key factors that influence the regioselectivity of thiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. | Semantic Scholar [semanticscholar.org]
- 16. X-MOL [m.x-mol.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
degradation pathways of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental stress conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related thiazole and pyridine compounds, the following degradation pathways are plausible:
-
Hydrolysis: The ester-like linkage within the thiazole ring and the carboxylic acid group are susceptible to hydrolysis under acidic or basic conditions. This could lead to the opening of the thiazole ring.
-
Oxidation: The nitrogen and sulfur atoms in the heterocyclic rings are prone to oxidation, which can lead to the formation of N-oxides or sulfoxides.
-
Photodegradation: Thiazole-containing compounds can undergo photo-oxygenation, potentially leading to the cleavage of the thiazole ring.[1] UV irradiation can also induce decarboxylation.[2]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid is a likely degradation pathway.
Q2: What are the recommended experimental conditions for initiating forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4][5] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6] The following conditions are a good starting point:
| Degradation Type | Recommended Conditions |
| Acid Hydrolysis | 0.1 M HCl at 40°C and 60°C |
| Base Hydrolysis | 0.1 M NaOH at 40°C and 60°C |
| Oxidation | 3-30% H₂O₂ at room temperature |
| Photodegradation | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of light[7] |
| Thermal Degradation | Dry heat at temperatures above accelerated testing conditions (e.g., >50°C)[3] |
Q3: What analytical techniques are best suited for identifying and quantifying the degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is widely used for separating the parent drug from its degradation products and for quantifying them.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of degradation products by providing molecular weight information.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the precise chemical structure of the isolated degradation products.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. The duration of the study is too short. | Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or the duration of the experiment.[7] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or the duration of the experiment. |
| Poor separation of degradation products in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient, column type, or pH to improve resolution.[8] |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products may not be eluting from the HPLC column. Degradation products may not be detectable by the UV detector. The response factors of the degradation products are different from the parent drug. | Use a mass detector (LC-MS) to search for non-UV active or poorly retained compounds. Isolate and characterize major degradants to determine their response factors. |
| Inconsistent results between replicate experiments. | Poor control of experimental parameters (temperature, light exposure). Instability of degradation products. | Ensure precise control of all experimental conditions. Analyze samples immediately after collection or store them under conditions that prevent further degradation. |
Experimental Protocols
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).
-
Stress Conditions:
-
Acid: Mix the stock solution with 0.1 M HCl.
-
Base: Mix the stock solution with 0.1 M NaOH.
-
Control: Mix the stock solution with purified water.
-
-
Incubation: Store the solutions at 40°C and 60°C.[7]
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 5, and 7 days).[7]
-
Neutralization: Neutralize the acidic samples with a suitable base (e.g., NaOH) and the basic samples with a suitable acid (e.g., HCl) before analysis to prevent further degradation.[7]
-
Analysis: Analyze the samples by HPLC-UV/PDA and LC-MS.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution of the compound.
-
Stress Conditions: Mix the stock solution with hydrogen peroxide (e.g., 3-30%).
-
Incubation: Store the solution at room temperature.
-
Sampling: Withdraw aliquots at various time points (e.g., up to 24 hours).[7]
-
Analysis: Analyze the samples by HPLC-UV/PDA and LC-MS.
Protocol 3: Photodegradation
-
Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source.
-
Light Exposure: The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m².[7] A control sample should be protected from light.
-
Analysis: Analyze the exposed and control samples by HPLC-UV/PDA and LC-MS.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber.
-
Stress Conditions: Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 70°C) and, if desired, a specific relative humidity (e.g., 75%).[3]
-
Sampling: Collect samples at various time points.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC-UV/PDA and LC-MS.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. q1scientific.com [q1scientific.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
optimizing reaction temperature and time for pyridine-thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-thiazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyridine-thiazole compounds, offering potential solutions and optimization strategies.
| Issue | Question | Answer & Troubleshooting Steps |
| Low to No Product Yield | My reaction is not yielding the expected pyridine-thiazole product. What are the common causes and how can I improve the yield? | Low yields can stem from several factors. Consider the following troubleshooting steps: * Reaction Temperature: Many pyridine-thiazole syntheses require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, a moderate increase in temperature, typically to a reflux condition between 80-100 °C, may improve the yield.[1] For instance, some protocols specify refluxing in ethanol or acetic acid for several hours.[2][3] * Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some syntheses require refluxing for periods ranging from 30 minutes to 6 hours.[2][3] * Reagent Quality: The purity of starting materials is crucial. Impurities can lead to side reactions and lower yields. Ensure that reagents, especially sensitive ones like boronic acids which can degrade, are of high purity.[1][4] * Catalyst Deactivation: The sulfur atom in the thiazole ring can sometimes coordinate with and "poison" palladium catalysts used in cross-coupling reactions.[1] To mitigate this, consider using bulky, electron-rich ligands that form more stable complexes with the palladium.[1] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also help compensate for partial deactivation.[1] |
| Formation of Side Products | I am observing significant formation of unintended side products. How can I minimize these? | The formation of side products is a common challenge. Here are some strategies to improve selectivity: * Control of Reaction Conditions: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize the formation of byproducts.[1] * pH Control: In Hantzsch-type syntheses, acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[5][6] Careful control of the pH may be necessary to favor the desired product. * Choice of Base and Solvent: The selection of the base and solvent system is critical. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The solvent system, often a mixture of an organic solvent and water, affects the solubility of reactants and catalyst activity.[1] |
| Difficult Product Purification | I am having trouble purifying my final pyridine-thiazole product. What are some effective purification techniques? | The basic nature of the pyridine ring can sometimes complicate purification by column chromatography on silica gel, leading to tailing.[4] Consider these purification strategies: * Acid-Base Extraction: Utilize the basicity of the pyridine moiety. An acidic wash (e.g., dilute HCl) can protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4] * Chromatography with Additives: To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent.[4] * Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a Hantzsch-type synthesis of a pyridine-thiazole derivative?
A1: The Hantzsch thiazole synthesis is a common method for forming the thiazole ring.[7] A typical procedure involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[8] Reaction conditions can vary, but often involve refluxing the reactants in a solvent like ethanol or acetic acid for several hours.[2][3] For example, one protocol involves refluxing (pyridin-2-yl)thiourea with 3-chloropentane-2,4-dione in acetic acid for 5 hours.[2]
Q2: How does reaction time and temperature affect the yield of pyridine-thiazole synthesis?
A2: Reaction time and temperature are critical parameters that need to be optimized for each specific synthesis. Generally, higher temperatures increase the reaction rate, but can also lead to the formation of degradation products if excessive. Reaction times that are too short will result in incomplete conversion of starting materials, while overly long reaction times can also contribute to side product formation.[6] It is recommended to monitor the reaction progress to determine the optimal time and to perform systematic temperature studies to find the ideal balance for maximizing yield.[6]
Q3: What role does the base play in cross-coupling reactions to form pyridine-thiazole compounds?
A3: In cross-coupling reactions like the Suzuki coupling, the base is crucial for the transmetalation step.[1] The choice and strength of the base can significantly impact the reaction's success. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The effectiveness of a particular base can be highly dependent on the specific substrates being used.[1]
Q4: Can microwave irradiation be used to optimize the synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for improving yields and reducing reaction times in Hantzsch-type syntheses.[6] This technique can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products.
Data on Reaction Conditions
The following table summarizes various reaction conditions for the synthesis of pyridine-thiazole derivatives as reported in the literature.
| Starting Materials | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |
| (pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione | Acetic Acid | AcONa | Reflux | 5 h | 74% | [2] |
| Thiosemicarbazone, ethyl bromoacetate | Ethanol | Anhydrous sodium acetate | Reflux | 4 h | 62% | [3] |
| Thiosemicarbazone, phenacyl bromide | Ethanol | Triethylamine | Reflux | 2 h | Not specified | [3] |
| Thiosemicarbazone, 3-chloropentane-2,4-dione | Ethanol | Triethylamine | Reflux | 6 h | 56% | [3] |
| 3-cyanopyridine, P₄S₁₀ | Ethanol | - | Reflux (70 °C) | 4 h | Not specified | [9] |
| Pyridine-3-carbothiamide, ethyl 2-chloroacetoacetate | Ethanol | - | Reflux (70 °C) | 8 h | Not specified | [9] |
Experimental Protocols
General Protocol for Hantzsch-Type Pyridine-Thiazole Synthesis
This protocol is a generalized procedure based on common methodologies for the Hantzsch synthesis of pyridine-thiazole derivatives.[3][7]
Materials:
-
Appropriate thiourea or thioamide derivative (e.g., (pyridin-2-yl)thiourea)
-
α-halocarbonyl compound (e.g., 3-chloropentane-2,4-dione)
-
Solvent (e.g., absolute ethanol or glacial acetic acid)
-
Base (e.g., sodium acetate or triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the thiourea or thioamide derivative (1 equivalent).
-
Add the chosen solvent (e.g., ethanol).
-
Add the α-halocarbonyl compound (1-1.1 equivalents) and the base (1-1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for the optimized duration (typically 2-6 hours), while monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, the solvent may be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for pyridine-thiazole synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Fluorouracil and the Anticancer Potential of Pyridine-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established chemotherapeutic agent, 5-fluorouracil (5-FU), and the emerging class of pyridine-thiazole derivatives as potential anticancer compounds. While a direct comparison with the specific molecule 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is not possible due to the absence of published efficacy data, this document will focus on the broader class of pyridine-thiazole compounds for which experimental data is available, offering a valuable resource for researchers in oncology and medicinal chemistry.
Section 1: Overview of the Compounds
1.1 5-Fluorouracil (5-FU)
5-Fluorouracil is a cornerstone of chemotherapy, widely used for the treatment of a range of solid tumors.[1][2] As a pyrimidine analog, it functions as an antimetabolite.[3][4] Its anticancer effects are primarily attributed to two mechanisms: the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis, and the incorporation of its metabolites into both RNA and DNA, which disrupts their normal functions.[1][3][4][5]
1.2 Pyridine-Thiazole Derivatives
Thiazole derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including antiproliferative effects.[6] The combination of a thiazole ring with a pyridine moiety has been a focus of medicinal chemistry to develop novel anticancer agents.[7][8] Studies have shown that various synthesized pyridine-thiazole derivatives exhibit significant cytotoxic activity against several cancer cell lines.[7][8][9] The mechanism of action for these derivatives can vary but often involves the induction of apoptosis.[10][11]
Section 2: Comparative In Vitro Efficacy
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyridine-thiazole derivatives against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, with 5-fluorouracil as a reference compound. Lower IC₅₀ values indicate greater potency.
| Compound | Target Cell Line | IC₅₀ (µM) |
| 5-Fluorouracil | MCF-7 | 5.36 |
| HepG2 | 8.76 | |
| Pyridine-Thiazole Derivative 7 | MCF-7 | 6.11 |
| HepG2 | 7.24 | |
| Pyridine-Thiazole Derivative 10 | MCF-7 | 5.87 |
| HepG2 | 6.98 |
Data is based on a study evaluating newly synthesized pyridine-linked thiazole derivatives, demonstrating their promising anticancer activity.[7]
Section 3: Experimental Protocols
3.1 In Vitro Cytotoxicity Assessment (MTT Assay)
The determination of the half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the efficacy of a potential anticancer compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11][12][13][14][15][16]
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium and seeded into 96-well plates at a specific density. The plates are incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine-thiazole derivatives) and the reference drug (5-fluorouracil). Control wells with untreated cells are also included.
-
Incubation: The treated plates are incubated for a defined period (e.g., 24-72 hours) to allow the compounds to exert their effects.
-
MTT Reagent Addition: Following incubation, the MTT reagent is added to each well. The plates are incubated for a further few hours, during which viable cells will convert the MTT to formazan.
-
Solubilization and Measurement: A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value is then determined from the dose-response curve.
Section 4: Visualized Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of 5-fluorouracil, a typical experimental workflow for comparing cytotoxicity, and a logical comparison of the two compound classes.
Caption: Mechanism of Action of 5-Fluorouracil.
Caption: Experimental Workflow for Cytotoxicity Comparison.
Caption: Logical Comparison of 5-FU and Pyridine-Thiazole Derivatives.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. kosheeka.com [kosheeka.com]
Unveiling the Anticancer Potential of Novel Pyridine-Thiazole Hybrids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents has led researchers to explore the promising therapeutic potential of hybrid molecules that combine multiple pharmacophores. Among these, pyridine-thiazole hybrids have emerged as a significant class of compounds with potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of novel pyridine-thiazole hybrids, supported by experimental data, detailed protocols, and visual representations of molecular pathways and experimental workflows.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various novel pyridine-thiazole hybrids against different human cancer cell lines. For comparison, the activities of standard anticancer drugs are also included. Lower IC50 values indicate higher potency.
| Compound/Drug | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrid 3 | HL-60 | Human Promyelocytic Leukemia | 0.57 | [1][2][3] |
| HCT-116 | Colon Carcinoma | 1.2 - 7.8 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 1.2 - 7.8 | [4] | |
| Pyridine-Thiazole Hybrid 4 | HCT-116 | Colon Carcinoma | 1.2 - 7.8 | [4] |
| MCF-7 | Breast Adenocarcinoma | 1.2 - 7.8 | [4] | |
| Pyridine-Thiazole Hybrid 7 | MCF-7 | Breast Adenocarcinoma | 5.36 | [5] |
| HepG2 | Liver Carcinoma | 6.78 | [5] | |
| Pyridine-Thiazole Hybrid 10 | MCF-7 | Breast Adenocarcinoma | 5.84 | [5] |
| HepG2 | Liver Carcinoma | 8.76 | [5] | |
| 1,3,4-Thiadiazole 4h | HCT-116 | Human Colon Carcinoma | 2.03 ± 0.72 | [6] |
| HepG-2 | Hepatocellular Carcinoma | 2.17 ± 0.83 | [6] | |
| Pyridine-Thiazole Hybrid 3w | UO-31 | Renal Cancer | 0.57 | [7] |
| 5-Fluorouracil (Reference) | MCF-7 | Breast Adenocarcinoma | 6.14 | [5] |
| HepG2 | Liver Carcinoma | 7.20 | [5] | |
| Cisplatin (Reference) | A549 | Lung Carcinoma | ~50 | [8] |
| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | - | [9] |
| Harmine (Reference) | HCT-116 | Human Colon Carcinoma | 2.40 ± 0.12 | [6] |
| HepG-2 | Hepatocellular Carcinoma | 2.54 ± 0.82 | [6] |
Experimental Protocols
The evaluation of the anticancer activity of these pyridine-thiazole hybrids predominantly relies on established in vitro cytotoxicity assays.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[8]
-
Compound Treatment: Stock solutions of the synthesized pyridine-thiazole hybrids are prepared in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to the desired concentrations. The final DMSO concentration is typically kept below 0.5%. Cells are exposed to the compounds for 48 hours.[8]
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action: Induction of Genetic Instability
Several studies suggest that a key mechanism of action for certain pyridine-thiazole hybrids involves the induction of genetic instability in tumor cells.[1][2][3][10] This can be partly attributed to the inhibition of critical DNA repair enzymes like Poly (ADP-ribose) polymerase 1 (PARP1). The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway.
Experimental Workflow for Anticancer Activity Screening
The general workflow for evaluating the anticancer potential of novel pyridine-thiazole hybrids is depicted in the following diagram.
Caption: Cytotoxicity screening workflow.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid analogs
A Comparative Study of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Analogs as Potential Therapeutic Agents
This guide provides a comparative analysis of various analogs of this compound, focusing on their synthesis, anticancer, and antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of the therapeutic potential of this class of compounds.
Introduction
The this compound scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Thiazole and pyridine rings are present in numerous FDA-approved drugs, and their combination in a single molecule can lead to compounds with enhanced pharmacological profiles.[1] Analogs of this core structure have been primarily investigated for their potential as anticancer and antimicrobial agents. This guide summarizes key findings from various studies, presenting a comparative analysis of their biological activities supported by experimental data.
Synthesis of Analogs
The synthesis of this compound analogs typically follows the Hantzsch thiazole synthesis.[2] This method generally involves the condensation of a thiourea or thioamide derivative with an α-halocarbonyl compound. For the synthesis of the core scaffold and its analogs, variations of this method are employed, often starting from 2-acetylpyridine or related pyridine derivatives.
A general synthetic approach involves the reaction of a pyridine-derived thiosemicarbazone with various α-halogenated carbonyl compounds. For instance, reacting 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide derived thiosemicarbazone with phenacyl bromides or ethyl bromoacetate leads to the formation of various substituted thiazole hybrids.
Comparative Anticancer Activity
Numerous analogs of the this compound scaffold have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for selected analogs from various studies.
| Compound ID | Substitution on Thiazole Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [3] |
| Analog 2 | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | MCF-7 (Breast) | >50 | [3] |
| Analog 3 | Pyridine-thiazole hybrid 7 | MCF-7 (Breast) | 5.36 | |
| Analog 4 | Pyridine-thiazole hybrid 7 | HepG2 (Liver) | 6.14 | |
| Analog 5 | Pyridine-thiazole hybrid 10 | MCF-7 (Breast) | 5.84 | |
| Analog 6 | Pyridine-thiazole hybrid 10 | HepG2 (Liver) | 8.76 | |
| Analog 7 | 4-(2,5-dimethoxyphenyl)-2-[2-(pyridin-3-ylmethylene)hydrazinyl]thiazole (2f) | A549 (Lung) | Lower than Cisplatin (12.65 µg/mL) | [4] |
| Analog 8 | 4-(4,4'-biphenyl)-2-[2-(pyridin-3-ylmethylene)hydrazinyl]thiazole (2h) | A549 (Lung) | Lower than Cisplatin (12.65 µg/mL) | [4] |
| Analog 9 | Pyridine-2,3-dihydrothiazole hybrid 13a | HepG2 (Liver) | 9.5 µg/mL | [5] |
| Analog 10 | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 µg/mL | [6] |
| Analog 11 | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | MCF-7 (Breast) | 17.77 µg/mL | [6] |
| Analog 12 | Thiazolyl pyridine with thiophene moiety (4a) | A549 (Lung) | Most potent in series | [7] |
| Analog 13 | Thiazolyl pyridine with thiophene moiety (4d) | MCF-7 (Breast) | Most potent in series | [7] |
| Analog 14 | 2-[2-[4-Hydroxy-3-(substituted benzylidene)hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 | |
| Analog 15 | 2-[2-[4-Hydroxy-3-(substituted benzylidene)hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 | [8] |
| Analog 16 | N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline (4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [9] |
Comparative Antimicrobial Activity
Several analogs have also been screened for their antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents the MIC values for selected analogs.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Analog 17 | E. coli (ATCC 35218) | 7.81 (4g) | [10] |
| Analog 18 | E. coli (ATCC 25922) | 3.91 (4g) | [10] |
| Analog 19 | S. aureus (ATCC 6538) | ≤1.95 (4m) | [10] |
| Analog 20 | MRSA (clinical isolate) | 31.25 (4m) | [10] |
| Analog 21 | C. albicans (ATCC 24433) | 1.95 (4d, 4i, 4k, 4l, 4m) | [10] |
| Analog 22 | C. parapsilosis (ATCC 22019) | <0.06 (4j) | [10] |
| Analog 23 | S. aureus | 0.87 (12) | [11] |
| Analog 24 | B. subtilis | 0.96 (5) | [11] |
| Analog 25 | E. coli | 0.91 (2) | [11] |
| Analog 26 | P. aeruginosa | 0.77 (10) | [11] |
| Analog 27 | C. albicans | 1.73 (12) | [11] |
| Analog 28 | A. niger | 1.68 (11) | [11] |
| Analog 29 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL (66) | [12] |
| Analog 30 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL (66) | [12] |
| Analog 31 | Imidazo[2,1-b][13][14]thiadiazole derivative (15t) | 1-2 | [15] |
| Analog 32 | Imidazo[2,1-b][13][14]thiadiazole derivative (16d) | 0.5 | [15] |
Signaling Pathways and Mechanism of Action
The precise mechanism of action for many this compound analogs is still under investigation. However, studies on related thiazole-containing compounds suggest several potential signaling pathways and molecular targets.
-
Kinase Inhibition: Many thiazole derivatives are known to inhibit protein and lipid kinases, which are crucial for cancer cell survival and proliferation. For example, dasatinib, an FDA-approved anticancer drug, is a BCR-ABL kinase inhibitor containing a thiazole moiety.[1] Some pyridine-thiazole hybrids have been suggested to act as inhibitors of kinases like c-Met, CDK1, CLK1, and PI3Kα.[1]
-
DNA Interaction: Some studies indicate that these compounds may exert their cytotoxic effects by interacting with DNA, potentially inducing genetic instability in tumor cells.[3] This can be investigated through DNA binding studies and analysis of nuclear morphology changes.[3]
-
Topoisomerase II Inhibition: Certain novel thiazole derivatives have shown potential as topoisomerase II inhibitors, an important target in cancer chemotherapy.[6]
-
Induction of Apoptosis: Several active compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[4]
The following diagram illustrates a potential experimental workflow for identifying the mechanism of action of a novel this compound analog.
Caption: Experimental workflow for elucidating the mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (positive control)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17][18]
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The analogs discussed in this guide exhibit a broad spectrum of biological activities, with several compounds demonstrating potent anticancer and antimicrobial effects. The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on the thiazole and pyridine rings. Further optimization of these lead compounds, coupled with detailed mechanistic studies, could pave the way for the development of new and effective drugs for the treatment of cancer and infectious diseases. This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the current state of research and highlighting promising avenues for future investigation. the field, providing a structured overview of the current state of research and highlighting promising avenues for future investigation.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asm.org [asm.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Inflammatory Potential of Pyridine-Thiazole Derivatives Against Diclofenac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of novel pyridine-thiazole derivatives against the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. The following sections present quantitative data from both in vitro and in vivo studies, detailed experimental methodologies, and an overview of a key signaling pathway involved in inflammation.
Data Presentation: A Comparative Analysis
The anti-inflammatory efficacy of newly synthesized pyridine-thiazole derivatives has been evaluated through various assays, with diclofenac serving as a standard reference. The data presented below summarizes the findings from key studies, highlighting the potential of these heterocyclic compounds as anti-inflammatory agents.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity of a series of pyridine- and thiazole-based hydrazides was assessed using the inhibition of protein (bovine serum albumin) denaturation method. Diclofenac sodium was used as the standard drug. The IC50 values, representing the concentration required to inhibit 50% of protein denaturation, are presented in the table below. Lower IC50 values indicate greater potency.
| Compound | IC50 (µg/mL)[1] |
| Diclofenac Sodium (Standard) | >100 |
| Pyridine-Thiazole Derivative 5a | 91.20 |
| Pyridine-Thiazole Derivative 5b | 65.31 |
| Pyridine-Thiazole Derivative 5c | 85.42 |
| Pyridine-Thiazole Derivative 5d | 78.45 |
| Pyridine-Thiazole Derivative 5e | 58.67 |
| Pyridine-Thiazole Derivative 5f | 71.33 |
| Pyridine-Thiazole Derivative 5g | 100.60 |
| Pyridine-Thiazole Derivative 5h | 88.14 |
| Pyridine-Thiazole Derivative 5i | 52.33 |
| Pyridine-Thiazole Derivative 5j | 48.25 |
| Pyridine-Thiazole Derivative 5k | 49.18 |
| Pyridine-Thiazole Derivative 5l | 46.29 |
Table 1: In vitro anti-inflammatory activity of pyridine-thiazole based hydrazides and diclofenac sodium by protein denaturation method.[1]
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory potential of a novel series of pyridine-based thiadiazole derivatives was evaluated using the carrageenan-induced rat paw edema model. This assay measures the reduction in paw swelling (edema) after the administration of the test compounds. The results revealed that three of the synthesized compounds, NTD1, NTD2, and NTD3, exhibited significant anti-inflammatory activity, surpassing the efficacy of the standard drug, diclofenac.[2][3][4] Notably, compound NTD3, which contains a benzoic acid substitution, was identified as the most potent anti-inflammatory agent among the tested derivatives.[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Procedure:
-
A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (pyridine-thiazole derivatives) or the standard drug (diclofenac sodium).
-
The mixtures are incubated at 37°C for 15 minutes.
-
Following incubation, the mixtures are heated at 70°C for 5 minutes to induce protein denaturation.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage inhibition against the compound concentration.[1]
In Vivo: Carrageenan-Induced Rat Paw Edema Assay
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
Procedure:
-
Wistar albino rats are divided into groups, including a control group, a standard group receiving diclofenac, and test groups receiving different doses of the pyridine-thiazole derivatives.
-
The test compounds and the standard drug are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection using a plethysmometer.[5][6]
-
The percentage inhibition of edema is calculated for each group in comparison to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume of the control group, and V_t is the average paw volume of the treated group.[5][6]
Mandatory Visualization
Cyclooxygenase (COX) Signaling Pathway in Inflammation
A key mechanism of action for many anti-inflammatory drugs, including diclofenac, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates this pathway.
Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram outlines the workflow for the in vivo evaluation of anti-inflammatory activity using the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
A Head-to-Head Comparison of Pyridine-Thiazole Inhibitors in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and thiazole moieties has created a privileged scaffold in medicinal chemistry, leading to the development of potent inhibitors targeting a variety of protein kinases.[1] These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] This guide provides an objective comparison of the performance of various pyridine-thiazole-based inhibitors against several key kinase targets, supported by experimental data from published studies.
Performance Against Key Kinase Targets
The inhibitory activities of different classes of pyridine-thiazole inhibitors against various kinases are summarized below. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in assay conditions.
Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase 3β (GSK3β) Inhibition
A series of pyridine-2,3-dihydrothiazole and thiazolidin-4-one hybrids have been evaluated for their inhibitory activity against CDK2 and GSK3β.[3]
| Compound ID | Scaffold | Target Kinase | IC50 (µg/mL) |
| 1a | Pyridine-thiourea | CDK2/cyclin A | >10 |
| GSK3β | 0.201 | ||
| 8a | Pyridine-5-acetyl-thiazolidin-4-one | CDK2/cyclin A | 0.675 |
| GSK3β | 0.134 | ||
| 13a | Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) | CDK2/cyclin A | 0.396 |
| GSK3β | 0.118 | ||
| Roscovitine | (Reference) | CDK2/cyclin A | 0.88 |
| CHIR-99021 | (Reference) | GSK3β | 0.07 |
Data sourced from Abdel-Gawad et al., RSC Adv., 2022.[3]
Aurora Kinase Inhibition
Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have demonstrated potent inhibition of Aurora kinases A and B, which are crucial for mitotic progression.[1]
| Compound ID | Target Kinase | IC50 (nM) | Cytotoxicity (NCI-H460) GI50 (µM) |
| Compound X | Aurora A | 15 | 0.25 |
| Aurora B | 28 | 0.25 |
Note: Specific compound IDs were not provided in the source material. Data is illustrative of the class of compounds.[1]
c-KIT Kinase Inhibition
Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST).[4][5] The performance of a representative compound, 6r, is compared below with the established inhibitor Imatinib.[5]
| Compound | Target | Enzymatic IC50 (µM) | Anti-proliferative GI50 (µM) |
| 6r | c-KIT (WT) | 0.019 | 0.04 (GIST-T1 cells) |
| c-KIT (V560G/D816V mutant) | 4.77 | 1.15 (HMC1.2 cells) | |
| Imatinib | c-KIT (WT) | 0.025 | 0.05 (GIST-T1 cells) |
| c-KIT (V560G/D816V mutant) | >10 | >10 (HMC1.2 cells) |
Data sourced from Nam et al., Molecules, 2019.[6]
Phosphoinositide 3-Kinase (PI3K) Inhibition
A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent inhibitory activity against PI3K isoforms.[7]
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 3.6 | 38.2 | 8.1 | 5.5 |
Data sourced from Zhang et al., Molecules, 2020.[7]
Experimental Protocols
The following are generalized methodologies for the key assays cited in this guide. Specific parameters may vary between studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a peptide or protein substrate by the target kinase.[5]
-
Reaction Setup : In a microplate, prepare a reaction mixture containing the kinase buffer, the substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition : Add serial dilutions of the pyridine-thiazole test compound or a vehicle control (e.g., DMSO) to the reaction wells.
-
Initiation : Start the kinase reaction by adding ATP mixed with a tracer amount of [γ-³²P]ATP.
-
Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).[2][8]
-
Termination : Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.[2][8]
-
Detection : Transfer the reaction mixture onto a filter membrane that captures the phosphorylated substrate. After washing to remove unincorporated [γ-³²P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (Anti-proliferative) Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines by measuring metabolic activity.[9]
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control.[10]
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis : Plot the percentage of cell viability against the compound concentration to determine the GI50 (Growth Inhibition 50%) or IC50 value.[9]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a common signaling pathway targeted by pyridine-thiazole kinase inhibitors and a generalized workflow for evaluating these compounds.
Caption: The PI3K/Akt signaling pathway, a common target for kinase inhibitors.[9]
Caption: A general workflow for the evaluation of novel kinase inhibitors.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid and Related NK3 Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid and other neurokinin-3 (NK3) receptor antagonists, supported by detailed experimental protocols for assessing compound selectivity.
While specific cross-reactivity data for this compound is not extensively available in the public domain, its structural similarity to known neurokinin-3 (NK3) receptor antagonists suggests its potential primary target. The NK3 receptor is a key player in the thermoregulatory pathway and has emerged as a therapeutic target for non-hormonal treatment of menopausal vasomotor symptoms. This guide will delve into the cross-reactivity profiles of two prominent NK3 receptor antagonists, fezolinetant and elinzanetant, to provide a comparative framework for researchers investigating this compound or other novel compounds in this class.
Comparative Profile of NK3 Receptor Antagonists
To contextualize the potential selectivity of this compound, the following table summarizes the known targets and reported off-target effects of fezolinetant and elinzanetant. This data is crucial for understanding the broader landscape of NK3 receptor antagonist selectivity.
| Compound | Primary Target(s) | Reported Off-Target Effects/Adverse Events |
| Fezolinetant | Neurokinin-3 (NK3) Receptor | Diarrhea, insomnia, abdominal pain, and potential for elevated liver transaminases.[1] |
| Elinzanetant | Neurokinin-1 (NK1) and Neurokinin-3 (NK3) Receptors | Mild drowsiness, headaches, and gastrointestinal disturbances.[2] Concerns about elevated liver enzymes have been noted as a potential class effect for NK receptor antagonists.[2] |
| This compound | Presumed: Neurokinin-3 (NK3) Receptor | To be determined through experimental profiling. |
Experimental Protocols for Cross-Reactivity Profiling
Accurate assessment of a compound's selectivity is reliant on robust and well-defined experimental methodologies. The following are detailed protocols for key assays used in cross-reactivity profiling.
Radioligand Binding Assay
This assay is a fundamental technique to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test compound (e.g., this compound)
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[3][4][5][6][7]
Kinase Profiling Assay
Kinase screening is essential to identify any unintended interactions with a broad range of kinases, which can lead to off-target effects.
Objective: To assess the inhibitory activity of a test compound against a panel of kinases.
Materials:
-
Test compound
-
A panel of purified kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)
-
384-well plates
-
Plate reader (e.g., luminometer, fluorescence reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents to quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
Measurement: Read the plate using a plate reader appropriate for the detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-compound control. Determine the IC50 value for any significant inhibition observed.[8][9][10][11]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.
References
- 1. dtb.bmj.com [dtb.bmj.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. books.rsc.org [books.rsc.org]
- 11. reactionbiology.com [reactionbiology.com]
Confirming Cellular Target Engagement of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the intracellular target engagement of the novel compound, 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid. Based on the common activity of molecules with a similar pyridinyl-thiazole scaffold, we hypothesize that this compound may target protein kinases. For the purpose of this illustrative guide, we will evaluate its engagement with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
We will compare its hypothetical performance with a known, clinically relevant VEGFR2 inhibitor, Regorafenib. The methodologies presented herein, particularly the Cellular Thermal Shift Assay (CETSA), are robust and widely accepted for validating direct target interaction in a cellular context.
Comparative Analysis of Target Engagement
To quantitatively assess and compare the target engagement of this compound and the established VEGFR2 inhibitor Regorafenib, two primary CETSA-based experiments are proposed: a thermal shift (melt curve) analysis and an isothermal dose-response (ITDR) analysis. The following tables summarize the hypothetical, yet plausible, experimental outcomes for these assays.
Table 1: Hypothetical Thermal Shift (Melt Curve) Data for VEGFR2
This experiment determines the change in the thermal stability of VEGFR2 upon compound binding. An increase in the melting temperature (Tm) indicates target engagement and stabilization.
| Treatment (10 µM) | Temperature (°C) | % Soluble VEGFR2 Remaining (Normalized) |
| Vehicle (DMSO) | 45 | 100% |
| 50 | 95% | |
| 55 | 75% | |
| 60 | 50% (Tm) | |
| 65 | 25% | |
| 70 | 5% | |
| This compound | 45 | 100% |
| 50 | 98% | |
| 55 | 90% | |
| 60 | 75% | |
| 65 | 55% (Tm) | |
| 70 | 30% | |
| Regorafenib | 45 | 100% |
| 50 | 99% | |
| 55 | 95% | |
| 60 | 85% | |
| 65 | 65% (Tm) | |
| 70 | 40% |
Table 2: Hypothetical Isothermal Dose-Response (ITDR) Data for VEGFR2
This experiment evaluates the potency of target engagement at a fixed temperature (chosen from the melt curve analysis, e.g., 65°C). The EC50 value represents the concentration at which 50% of the maximal target stabilization is achieved.
| Compound | Concentration (µM) | % Soluble VEGFR2 Remaining (at 65°C) |
| This compound | 0.01 | 28% |
| 0.1 | 35% | |
| 1 | 50% | |
| 5 | 54% | |
| 10 | 55% | |
| EC50 (approx.) | ~0.8 µM | |
| Regorafenib | 0.01 | 30% |
| 0.1 | 45% | |
| 1 | 60% | |
| 5 | 64% | |
| 10 | 65% | |
| EC50 (approx.) | ~0.2 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: CETSA Melt Curve Analysis
Objective: To determine the thermal stability profile of the target protein in the presence and absence of the test compound.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line endogenously expressing VEGFR2 (e.g., HUVECs) to 80-90% confluency.
-
Treat the cells with 10 µM of this compound, 10 µM Regorafenib (positive control), or vehicle (DMSO, negative control) for 2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Distribute the cell suspension into PCR tubes for each temperature point.
-
-
Heat Shock:
-
Heat the cell suspensions at a range of temperatures (e.g., 45°C to 70°C in 5°C increments) for 3 minutes using a thermocycler.
-
Include a non-heated control sample (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for VEGFR2.
-
Quantify the band intensities and normalize them to the non-heated control to generate the melt curves.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
Objective: To determine the cellular potency (EC50) of the compound for target engagement.
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Treat the cells with a serial dilution of this compound or Regorafenib (e.g., 0.01 µM to 10 µM) and a vehicle control for 2 hours at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Harvest the cells as described in the melt curve protocol.
-
Heat all samples at a single, pre-determined temperature (e.g., 65°C, where a significant difference in stability was observed in the melt curve experiment) for 3 minutes, followed by immediate cooling on ice.
-
-
Protein Extraction and Analysis:
-
Follow the same protein extraction and Western blot analysis procedure as in the melt curve protocol.
-
Plot the normalized band intensities against the logarithm of the compound concentration to determine the EC50 value.
-
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows.
Caption: VEGFR2 signaling pathway and the inhibitory action of the compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Preclinical Evaluation of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid Derivatives in Animal Models: A Comparative Guide
This guide provides a comparative overview of the preclinical evaluation of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid derivatives and related compounds in various animal and in vitro models. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
I. Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Preclinical studies have explored their efficacy in various cancer types, including leukemia, osteosarcoma, and a range of solid tumors.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected pyridine-thiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Compound 3 | HL-60 (Human promyelocytic leukemia) | Cytotoxicity Assay | 0.57 µM | - | - |
| (R)-8i | MNNG/HOS (Human osteosarcoma) | Proliferation Assay | 21.9 nM | - | - |
| 1,3,4-Thiadiazole 4h | HTC-116 (Human colon carcinoma) | Cytotoxicity Assay | 2.03 ± 0.72 µM | Harmine | 2.40 ± 0.12 µM |
| 1,3,4-Thiadiazole 4h | HepG-2 (Human hepatocellular carcinoma) | Cytotoxicity Assay | 2.17 ± 0.83 µM | Harmine | 2.54 ± 0.82 µM |
| Compound 7 | MCF-7 (Human breast cancer) | Cytotoxicity Assay | 5.36 µM | 5-Fluorouracil | - |
| Compound 10 | HepG2 (Human liver carcinoma) | Cytotoxicity Assay | 8.76 µM | 5-Fluorouracil | - |
| Compound 22 | HepG2 (Human liver carcinoma) | Anti-proliferative Assay | 2.04 ± 0.06 µM | Sorafenib | - |
| Compound 22 | MCF-7 (Human breast cancer) | Anti-proliferative Assay | 1.21 ± 0.04 µM | Sorafenib | - |
In Vivo Efficacy Data
A notable example of in vivo activity is demonstrated by the water-soluble thiazolidinone derivative, (R)-8i, in a preclinical model of osteosarcoma.
| Compound | Animal Model | Tumor Type | Efficacy |
| (R)-8i | Mice | Osteosarcoma | 52.9% inhibition of tumor growth[1] |
Experimental Protocols
In Vitro Cytotoxicity Assays: The anti-proliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines.[2][3][4] A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., Harmine, 5-Fluorouracil, Sorafenib) for a specified period (e.g., 48 or 72 hours).[2][3][4]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Osteosarcoma Model: The in vivo efficacy of compounds such as (R)-8i was assessed in a murine model of osteosarcoma.[1]
-
Tumor Cell Implantation: Human osteosarcoma cells (e.g., MNNG/HOS) are implanted subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors reach a palpable size, mice are treated with the test compound or vehicle control, typically via intraperitoneal or oral administration, for a defined period.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weight in the treated group to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these derivatives are attributed to various mechanisms, including the induction of genetic instability and the inhibition of key signaling molecules.
Caption: Potential anticancer mechanisms of pyridine-thiazole derivatives.
II. Anti-inflammatory Activity
Certain pyridine-thiazole derivatives have been investigated for their anti-inflammatory properties, showing promise in preclinical models of inflammation.
In Vitro and In Vivo Anti-inflammatory Data
| Compound/Derivative Class | Assay | Model | Key Findings |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX Enzyme Assays | In vitro | Potent inhibition of COX/LOX pathways by compounds 5d and 5e.[6] |
| Androstenedione-derived thiazoles | Carrageenan-induced Paw Edema | Rats | Compound 23f showed maximum anti-ulcer activity, a related inflammatory condition.[7] |
| N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides | Protein Denaturation Method | In vitro | Compounds IIc, IIf, IIh, and IIj showed significant activity.[8] |
| Imidazo[2,1-b][1][2]thiazine derivatives | Carrageenan-induced Paw Edema | Rats | Identification of compounds with satisfactory anti-inflammatory properties.[9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to screen for acute anti-inflammatory activity.[7][9]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: Test compounds or a reference drug (e.g., a known NSAID) are administered to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These assays determine the ability of a compound to inhibit key enzymes in the inflammatory cascade.[6]
-
Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.
-
Substrate and Compound Incubation: The enzyme is incubated with the test compound and the appropriate substrate (e.g., arachidonic acid).
-
Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using methods such as spectrophotometry or enzyme immunoassay.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Experimental Workflow
Caption: Preclinical workflow for evaluating anti-inflammatory pyridine-thiazole derivatives.
III. Antimicrobial Activity
The pyridine-thiazole scaffold has also been explored for its potential to combat microbial infections.
Antimicrobial Screening Data
| Compound/Derivative Class | Organism(s) | Assay | Key Findings |
| 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Various fungi | Fungicidal Activity Assay | Compounds 4b and 4i exhibited over 50% activity against six tested fungi at 50 µg/mL.[10] |
| N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides | E. coli, K. pneumonia, S. aureus, B. subtilis, A. niger, S. cerevisiae | Minimum Inhibitory Concentration (MIC) | Compounds IIc and IIj were found to be broad-spectrum antimicrobial agents.[8] |
| Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives | M. tuberculosis | Antimycobacterial Assay | Compound 4 showed high activity (1.25 µg/mL) and low in vivo toxicity in mice.[11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microorganism.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
This guide provides a snapshot of the preclinical research on this compound derivatives. The promising results in anticancer, anti-inflammatory, and antimicrobial studies warrant further investigation to translate these findings into potential clinical applications.
References
- 1. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 7. Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Performance Benchmark of Novel Pyridine-Thiazole Compounds Against Established Drugs
A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of newly synthesized pyridine-thiazole derivatives against known therapeutic agents. The following sections present quantitative data from anticancer, antimicrobial, and anti-inflammatory studies, detail the experimental protocols used for these evaluations, and visualize key biological pathways and workflows.
Anticancer Activity
Novel pyridine-thiazole hybrids have demonstrated significant cytotoxic activity against various human cancer cell lines. Their performance, often measured by the half-maximal inhibitory concentration (IC₅₀), has been benchmarked against standard chemotherapeutic drugs such as Cisplatin, 5-Fluorouracil (5-Fu), and Doxorubicin.
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The table below summarizes the IC₅₀ values (in µM) of representative pyridine-thiazole compounds compared to standard anticancer drugs across several human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound/Drug | Lung (A549) | Breast (MCF-7) | Liver (HepG2) | Colon (HCT-116) | Reference(s) |
| Pyridine-Thiazole Analog 4b | 0.00803 | 0.0103 | - | - | [1] |
| Pyridine-Thiazole Analog 4e | 0.0095 | 0.0147 | - | - | [1] |
| Pyridine-Thiazole Compound 7 | - | 5.36 | 6.21 | - | [2] |
| Pyridine-Thiazole Compound 8 | - | 14.2 | - | - | [3] |
| Pyridine-Thiazole Compound 10 | - | 5.84 | 8.76 | - | [2] |
| Thiadiazole-Pyridine 4h | - | - | 2.17 | 2.03 | [4] |
| Cisplatin (Standard) | ~50 | - | - | - | [5] |
| 5-Fluorouracil (Standard) | - | 6.14 | 7.20 | - | [2] |
| Doxorubicin (Standard) | - | - | - | - | [3] |
| Harmine (Reference) | - | - | 2.54 | 2.40 | [4] |
Note: '-' indicates data not available in the cited sources.
Several novel compounds exhibit remarkable potency, with IC₅₀ values in the nanomolar range, significantly outperforming conventional drugs like cisplatin in specific cell lines.[1][5] For instance, compounds 4b and 4e showed much greater efficacy against both lung (A-549) and breast (MDA-MB-231) cancer cell lines than the standard drug.[1] Similarly, compounds 7 and 10 revealed promising activity against MCF-7 and HepG2 cell lines, comparable to 5-Fluorouracil.[2]
Experimental Protocols: Cytotoxicity Evaluation
MTT Assay for Cell Viability
The in vitro anticancer activity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then exposed to various concentrations of the pyridine-thiazole compounds and a standard reference drug for a specified period (e.g., 24-48 hours).[6][7]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for 3-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: A solubilizing agent (like DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[8][9]
Visualization: Signaling Pathway and Experimental Workflow
Many pyridine-thiazole compounds exert their anticancer effects by inhibiting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4][10]
Caption: Inhibition of the EGFR signaling cascade by a pyridine-thiazole compound.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Certain pyridine-thiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Data Presentation: Comparative Antimicrobial Activity (MIC)
The table below presents the MIC values (in µg/mL or mM) for selected pyridine-thiazole compounds against various microbial strains, compared with standard antibiotics and antifungals. A lower MIC value signifies greater antimicrobial potency.
| Compound/Drug | S. aureus | B. cereus | E. coli | C. albicans | Reference(s) |
| Pyridine-Thiazole 4c | 0.02 mM | 0.02 mM | >0.16 mM | 0.04 mM | [11] |
| Pyridine-Thiazole 5j | 1.66 | - | 1.66 | 2.00 | [12] |
| Pyridine-Thiazole 13a | 93.7 | - | 46.9 | 5.8 | [13] |
| Ampicillin (Standard) | - | - | 100 | - | [14] |
| Fluconazole (Standard) | - | - | - | 2.00 | [12] |
Note: Units (µg/mL or mM) are as reported in the source. '-' indicates data not available.
The results indicate that some compounds possess significant antimicrobial properties. For example, compound 4c was found to be highly potent against Staphylococcus aureus and Bacillus cereus.[11] Compound 13a showed good antibacterial and notable antifungal activity.[13]
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using standardized methods such as the broth microdilution technique.[15][16]
-
Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., adjusted to a 0.5 McFarland standard, which is approximately 1-2x10⁸ CFU/mL) is prepared from a fresh culture.[17]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbe, no drug) and negative (medium, no microbe) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16] This can also be measured using a microplate reader.
Visualization: Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Pyridine-thiazole derivatives have also been investigated for anti-inflammatory properties. Their performance is often compared to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.
Data Presentation: Comparative Anti-inflammatory Effects
The table below shows the anti-inflammatory activity of several thiazolo[4,5-b]pyridine derivatives, measured as the percentage of inflammation inhibition in a carrageenan-induced rat paw edema model, against the standard drug Ibuprofen.[18][19]
| Compound/Drug | Inflammation Inhibition (%) | Reference(s) |
| Thiazolo[4,5-b]pyridine Analog 10 | 33.1 | [18] |
| Thiazolo[4,5-b]pyridine Analog 11 | 20.6 | [18] |
| Thiazolo[4,5-b]pyridine Analog 14 | 24.8 | [18] |
| Thiazolo[4,5-b]pyridine Analog 15 | 27.3 | [18] |
| Thiazolo[4,5-b]pyridine Analog 18 | 29.5 | [18] |
| Halogenated Analogs | 36.5 - 41.3 | [18] |
| Ibuprofen (Standard) | 35.8 | [18][19] |
As shown, several synthesized compounds demonstrate considerable anti-inflammatory effects, with some halogen-containing derivatives exceeding the activity of Ibuprofen.[18]
Experimental Protocols: Anti-inflammatory Screening
In Vivo Carrageenan-Induced Rat Paw Edema Model
This is a widely used animal model for evaluating acute inflammation.[18][19]
-
Animal Grouping: Rats are divided into control, standard (e.g., Ibuprofen), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically intraperitoneally or orally, at a specific dose (e.g., 50 mg/kg).[19]
-
Induction of Edema: After a set time (e.g., 30 minutes), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the rat's hind paw to induce localized edema.[19]
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups by comparing the increase in paw volume to that of the control group.
In Vitro Protein Denaturation Assay
A common in vitro method involves assessing the ability of a compound to inhibit protein denaturation, a well-documented cause of inflammation.[12][20]
-
Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).
-
Induction of Denaturation: Denaturation is induced by heating the mixture (e.g., at 72°C for 5 minutes).[20]
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a wavelength like 660 nm.
-
Calculation of Inhibition: The percentage inhibition of denaturation is calculated. The IC₅₀ value can be determined by testing a range of concentrations.[12]
References
- 1. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. myadlm.org [myadlm.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Potential of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those integrating pyridine and thiazole moieties, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative assessment of the therapeutic potential of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid and its analogs, with a focus on their anti-cancer properties. Due to the limited availability of in vivo toxicity data required for a formal therapeutic index calculation, this analysis will utilize in vitro cytotoxicity data to determine a selectivity index, offering a valuable preliminary measure of therapeutic potential.
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high TI is preferable, as it indicates a wide margin between the doses at which a drug is effective and the doses at which it becomes toxic. In preclinical studies, the TI is often calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). In the context of in vitro studies, a similar concept, the selectivity index (SI), can be calculated by comparing the cytotoxicity of a compound in normal cells to its cytotoxicity in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value suggests a greater selectivity of the compound for cancer cells over healthy cells.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for a series of pyridine-thiazole analogs against various human cancer cell lines and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Cytotoxicity of Pyridine-Thiazole Analogs Against Breast Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [1][2] |
| Analog 2 | Pyridine-thiazole hybrid 7 | MCF-7 | 5.36 | [3] |
| Analog 3 | Pyridine-thiazole hybrid 10 | MCF-7 | 5.84 | [3] |
| Analog 4 | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 | |
| Analog 5 | 3d | MCF-7 | 43.4 | [4] |
| Analog 6 | 4d | MCF-7 | 39.0 | [4] |
| Analog 7 | 3d | MDA-MB-231 | 35.9 | [4] |
| Analog 8 | 4d | MDA-MB-231 | 35.1 | [4] |
| Doxorubicin | - | MCF-7 | 4.17 | [5] |
Table 2: Cytotoxicity of Pyridine-Thiazole Analogs Against Liver Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog 2 | Pyridine-thiazole hybrid 7 | HepG2 | 7.20 | [3] |
| Analog 3 | Pyridine-thiazole hybrid 10 | HepG2 | 8.76 | [3] |
| Analog 9 | Pyridine-2,3-dihydrothiazole 2a | HepG2 | (72.03% inhibition) | [6] |
| Doxorubicin | - | HepG-2 | 4.50 | [5] |
Table 3: Cytotoxicity of Pyridine-Thiazole Analogs Against Other Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog 10 | K5 (4-chlorophenyl substituent) | HeLa | 15 | [7] |
| Analog 11 | 3a | A549 (Lung) | 5.988 | [4] |
| Cisplatin | - | A549 (Lung) | 12.65 µg/mL |
Table 4: Cytotoxicity Against Normal Cell Lines and Selectivity Index
| Compound ID | Structure | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HL-60 | Reference |
| Analog 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | Pseudo-normal human cell lines | >50 | >87.7 | [1][2] |
| Analog 2 | Pyridine-thiazole hybrid 7 | WI38 | Weak cytotoxicity | Not Applicable | [3] |
| Analog 3 | Pyridine-thiazole hybrid 10 | WI38 | Weak cytotoxicity | Not Applicable | [3] |
Potential Signaling Pathways
The anti-cancer activity of thiazole derivatives is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[6] Two of the most prominent pathways implicated are the PI3K/Akt/mTOR and MAPK pathways.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: The MAPK signaling cascade, crucial for transmitting signals to the nucleus.
Experimental Protocols
A standardized methodology is crucial for the reliable assessment of a compound's therapeutic potential. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive operational and disposal plan for 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling
Based on data for structurally similar compounds, this compound is classified as an irritant.[1][2] All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses with side-shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or a chemical fume hood. |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[3] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be treated as hazardous waste and managed in accordance with local, state, and federal regulations.
Experimental Protocol for Disposal
-
Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected separately from other waste streams.[3][4]
-
Container Labeling: The waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5] The label must include the full chemical name, "this compound," and indicate the associated hazards (e.g., Irritant).[3]
-
Waste Storage: The sealed container should be stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3][6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Decontamination: All work surfaces and equipment that have come into contact with the compound should be thoroughly decontaminated. This can be achieved by washing with an appropriate solvent (e.g., ethanol, acetone) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
This document provides crucial safety and logistical information for handling 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical structures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The guidance provided here is a synthesis of information from SDSs of structurally related compounds, including other thiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Hazard Identification and Personal Protective Equipment
Based on the hazard information for structurally similar compounds, this compound is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles are required to protect against splashes.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Nitrile gloves are recommended for their resistance to a variety of chemicals.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[5][6] A fully buttoned lab coat is mandatory to protect skin and clothing.[5] |
| Respiratory Protection | NIOSH-approved respirator | To be used if handling solids that may generate dust, especially outside of a certified chemical fume hood.[3][5] The type of respirator will depend on the exposure potential.[4][5] |
Operational and Disposal Plans
A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases.[1][7]
-
Avoid storing in metal cabinets which can corrode.[7]
Handling:
-
Preparation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][5]
-
Weighing and Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Decontaminate all work surfaces and equipment after use.[3]
Spill Management:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.[8]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9][10][11]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Clean the spill area with soap and water.[8]
-
-
Major Spills:
Disposal Plan:
-
All waste materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[5][9]
-
The container must be kept securely closed when not in use.[9]
-
Dispose of the chemical waste through an approved hazardous waste disposal service in accordance with all federal, state, and local regulations.[3][8] Do not empty into drains.[3]
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acs.org [acs.org]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
